Methyl propionate
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In scholarly literature, methyl propionate (B1217596) is systematically named according to IUPAC nomenclature as methyl propanoate. wikipedia.orgfishersci.at Other common names encountered include propanoic acid, methyl ester, and propionic acid, methyl ester. wikipedia.orgfishersci.atnist.gov Its chemical identity is defined by its molecular formula, C₄H₈O₂, and a molecular weight of 88.106 g/mol . wikipedia.orgfishersci.atnist.gov The compound's structure consists of a propanoate group esterified with a methyl group. This identity is further confirmed by its CAS Registry Number (554-12-1) and PubChem CID (11124). wikipedia.orgfishersci.atnist.govthegoodscentscompany.comuni.lunih.gov
Key identifiers and properties include:
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂ | wikipedia.orgfishersci.atnist.govuni.lu |
| Molecular Weight | 88.106 g/mol | wikipedia.orgfishersci.atnist.gov |
| IUPAC Name | Methyl propanoate | wikipedia.orgfishersci.atnist.govnih.gov |
| CAS Number | 554-12-1 | wikipedia.orgfishersci.atnist.govthegoodscentscompany.com |
| PubChem CID | 11124 | wikipedia.orgfishersci.atthegoodscentscompany.comuni.lunih.gov |
| Appearance | Colorless liquid | wikipedia.orgchemicalbook.comnih.govresearchgate.net |
| Density | 0.915 g/mL at 25 °C | wikipedia.orgchemicalbook.com |
| Melting Point | -88 °C | wikipedia.orgchemicalbook.com |
| Boiling Point | 80 °C | wikipedia.org |
| Solubility in Water | 72 g/L (20 °C) | wikipedia.org |
| Flash Point | -2 °C (28 °F) | wikipedia.orgchemicalbook.comnih.gov |
| Autoignition Temp. | 465 °C | wikipedia.org |
| Refractive Index | 1.37500 to 1.37900 at 20.00 °C | thegoodscentscompany.com |
Academic Significance and Research Trajectories
Methyl propionate holds academic significance across various research trajectories. It is frequently studied as a model compound in combustion research, particularly in the context of biofuels and their components, such as biodiesel. researchgate.netacs.org Investigations delve into its thermal decomposition and oxidation mechanisms to understand the combustion chemistry of similar esters. researchgate.netacs.org
Furthermore, this compound is relevant in studies of atmospheric chemistry, where its reactions with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl) are investigated to understand its fate and impact in the atmosphere. acs.orgresearchgate.net Research in this area involves determining reaction kinetics and identifying oxidation products. acs.orgresearchgate.net
In organic synthesis research, this compound serves as a reactant or intermediate. Studies explore various synthetic routes for its production, including esterification of propionic acid with methanol (B129727) and carboalkoxylation reactions involving ethylene (B1197577), carbon monoxide, and methanol. wikipedia.orgchemicalbook.comgoogle.comgoogle.comacs.org Novel synthesis methods, such as those utilizing carbon dioxide as a feedstock or employing specific catalytic systems, are also subjects of academic inquiry, aiming for more sustainable and efficient processes. google.comacs.orgacs.orgresearchgate.netrsc.org Its role as a precursor in the synthesis of other valuable chemicals, such as methyl methacrylate (B99206), is also studied. wikipedia.orgchemicalbook.comfishersci.atacs.org
Beyond terrestrial applications, this compound's potential presence and formation in extraterrestrial environments are explored in astrochemical research. Studies involve obtaining and analyzing its infrared spectra under conditions simulating the interstellar medium to aid in its identification in space. researchgate.net
Moreover, research into microbial production pathways for this compound highlights its significance in the field of biotechnology and sustainable chemistry. nih.gov
Historical Perspectives in Chemical Literature
The synthesis of this compound through the esterification of propionic acid with methanol is a fundamental reaction in organic chemistry, a method known for a considerable time. wikipedia.orgchemicalbook.com Historically, the oxo synthesis of this compound, involving ethylene and carbon monoxide, has attracted academic attention since the 1930s, with early work by researchers like Reppe exploring direct synthesis methods. google.comgoogle.com While early catalytic systems faced challenges such as harsh conditions and low efficiency, the academic interest in optimizing these processes and exploring new catalytic systems has persisted. google.comgoogle.com The ongoing research into various synthesis routes and its behavior in different chemical environments reflects a continued academic engagement with this compound throughout the history of chemical literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl propanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 | |
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InChI Key |
RJUFJBKOKNCXHH-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | METHYL PROPIONATE | |
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DSSTOX Substance ID |
DTXSID7027201 | |
| Record name | Methyl propanoate | |
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Molecular Weight |
88.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour | |
| Record name | METHYL PROPIONATE | |
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| Record name | Methyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C | |
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| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c. | |
| Record name | METHYL PROPIONATE | |
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| Record name | METHYL PROPIONATE | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water | |
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| Record name | Methyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918 | |
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| Record name | METHYL PROPIONATE | |
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| Record name | Methyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5 | |
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Color/Form |
Colorless liq | |
CAS No. |
554-12-1 | |
| Record name | METHYL PROPIONATE | |
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| Record name | Propanoic acid, methyl ester | |
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| Record name | METHYL PROPIONATE | |
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| Record name | Methyl propionate | |
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| Record name | METHYL PROPIONATE | |
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Melting Point |
-125 °F (NTP, 1992), -87.5 °C, -88 °C | |
| Record name | METHYL PROPIONATE | |
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| Record name | METHYL PROPIONATE | |
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| Record name | Methyl propionate | |
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| Record name | METHYL PROPIONATE | |
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Advanced Synthetic Methodologies and Catalysis for Methyl Propionate Production
Esterification Reactions
Methyl propionate (B1217596) can be synthesized through the esterification of propionic acid with methanol (B129727). wikipedia.orglookchem.com This reaction typically involves a catalyst to facilitate the process.
Direct Esterification of Propionic Acid with Methanol
The direct reaction between propionic acid and methanol is a primary route for methyl propionate synthesis. wikipedia.orglookchem.comgoogle.com The product mixture from this reaction often contains impurities such as unreacted acid, alcohol, and water. google.com this compound can readily form azeotropes with methanol and water, making the achievement of high purity through simple distillation challenging and energy-intensive. google.com
Various catalyst systems are employed to enhance the rate and efficiency of the direct esterification of propionic acid with methanol.
Acid ion exchange resins, such as Amberlyst-36, have been explored as catalysts for the catalytic esterification of propionic acid with methanol. pgu.ac.irresearchgate.net These resins can function as stationary phase catalysts. While macroporous strong-acid ion exchange resins can offer high reaction conversion and selectivity, their separation from the product can present challenges for improving the purity of the propionic ester. google.com Studies have investigated the activity of different ion exchange resin catalysts, including Amberlyst 15, Amberlyst 70, and Dowex 50WX8, in the esterification of propionic acid with alcohols. researchgate.net Amberlyst 15 has been identified as an effective catalyst for the esterification of propionic acid with isopropyl alcohol. researchgate.net Research suggests that for reactions catalyzed by Amberlyst series resins, intraparticle diffusional resistances are typically negligible. sci-hub.st
Concentrated sulfuric acid is traditionally used as a catalyst for the direct esterification of propionic acid with methanol. lookchem.comgoogle.comgoogle.com However, the use of sulfuric acid presents several challenges due to its strong acidity and oxidizing properties, which impose stringent requirements on materials and equipment design. google.com This can lead to equipment corrosion. google.com Alternative catalytic methods, such as using ionic liquids, have been developed to avoid the equipment corrosion associated with strong acids like sulfuric acid, potentially lowering industrial investment costs and increasing catalyst utilization. google.com
Reactive Distillation Systems for Enhanced Purity
Reactive distillation is a process intensification technique that combines chemical reaction and separation within a single unit, offering a cost-effective approach. scirea.org This method has been investigated for the synthesis of this compound through the esterification of propionic acid and methanol to improve purity and conversion. pgu.ac.irpgu.ac.irresearchgate.net
Conventional Batch Distillation (CBD) systems have been studied for the production of this compound via the esterification of propionic acid and methanol in a reactive distillation setup. pgu.ac.irpgu.ac.irresearchgate.netresearchgate.net While batch reactive distillation is generally known for improved conversion and separation, in some reactions, the distillation process can separate reactants based on their boiling points. researchgate.netresearchgate.net This separation can potentially reduce the benefits of reactive distillation and introduce operational challenges in keeping reactants together in the reaction zone. researchgate.netresearchgate.net For instance, methanol, being a lighter component, can separate from propionic acid as distillation progresses, potentially leading to a significant reduction in the conversion of propionic acid in conventional batch or continuous distillation processes. researchgate.netresearchgate.net Studies comparing different batch distillation configurations, including CBD, single feed semi-batch distillation (SF-SBD), and double feed semi-batch distillation (DF-SBD), for this compound synthesis have shown that DF-SBD can be a more attractive option in terms of reaction conversion and maximum achievable purity compared to CBD and SF-SBD. pgu.ac.irpgu.ac.ir
Comparison of Batch Distillation Systems for this compound Synthesis
| System Type | Key Performance Indicator | Relative Performance (vs CBD) | Source |
| Conventional Batch Distillation (CBD) | Reaction Conversion | Baseline | pgu.ac.irpgu.ac.ir |
| Maximum Achievable Purity | Baseline | pgu.ac.irpgu.ac.ir | |
| Single Feed Semi-Batch Distillation (SF-SBD) | Reaction Conversion | Less attractive than DF-SBD | pgu.ac.irpgu.ac.ir |
| Maximum Achievable Purity | Less attractive than DF-SBD | pgu.ac.irpgu.ac.ir | |
| Double Feed Semi-Batch Distillation (DF-SBD) | Reaction Conversion | More attractive | pgu.ac.irpgu.ac.ir |
| Maximum Achievable Purity | More attractive | pgu.ac.irpgu.ac.ir |
Example Yield Data for this compound Synthesis
| Synthesis Method | Catalyst | Reactant Molar Ratio (Propionic Acid:Methanol) | Yield | Source |
| Esterification of propanoic acid and methanol in a batch reactor | Sulfuric acid | 4:3 | 75% | researchgate.net |
| Catalytic synthesis with ionic liquid/p-toluenesulfonic acid in a reactor with rectifying tower | Ionic liquid/p-toluenesulfonic acid | Varied | >93% | google.com |
| Preparation method using gel-type strong-acid ion-exchange resin catalyst | Gel-type strong-acid ion-exchange resin | 1:1 to 2:1 | 98.60% | google.com |
| Process device utilizing coupling hydrogenation type reactive distillation column | Not specified (process focus) | Not specified | 99.5% | patsnap.com |
Single Feed Semi-Batch Distillation (SF-SBD)
Single Feed Semi-Batch Distillation (SF-SBD) is a reactive distillation technique that has been investigated for the synthesis of this compound through the esterification of propionic acid and methanol. In this configuration, one reactant is initially charged into the reboiler, and the other reactant is fed continuously into the column or reboiler during the process. Studies comparing SF-SBD to conventional batch distillation (CBD) for this compound production have shown that SF-SBD can lead to higher product compositions for the same amount of product collected in the accumulator. For instance, in one study, the SF-SBD system produced this compound at a composition of 0.65 mole fraction, compared to 0.51 mole fraction for the CBD process, for the same product amount of 2.5 kmol in the accumulator tank pgu.ac.ir. The performance of SF-SBD is evaluated based on metrics such as minimum batch time for a given separation task pgu.ac.irpgu.ac.ir.
Double Feed Semi-Batch Distillation (DF-SBD)
Double Feed Semi-Batch Distillation (DF-SBD) is another reactive distillation configuration explored for the synthesis of this compound from propionic acid and methanol. Unlike SF-SBD, in DF-SBD, both reactants are fed continuously into the system during the distillation process. Research indicates that the DF-SBD system is a more attractive operation compared to both SF-SBD and conventional batch distillation (CBD) in terms of reaction conversion and maximum achievable purity pgu.ac.irpgu.ac.ir. The theoretical advantage of DF-SBD lies in the continuous removal of both reactants, which can shift the reaction equilibrium towards product formation, potentially increasing the composition of this compound and reducing the operating time pgu.ac.ir. Optimization studies using a single-control policy for DF-SBD have shown its superiority over SF-SBD and CBD in terms of minimum operating time and maximum product quality pgu.ac.ir.
Here is a comparison of the performance of different distillation systems for this compound production:
| Distillation System | Reaction Conversion | Maximum Achievable Purity | Minimum Operating Time |
| Conventional Batch Distillation (CBD) | Lower | Lower | Higher |
| Single Feed Semi-Batch Distillation (SF-SBD) | Moderate | Moderate | Moderate |
| Double Feed Semi-Batch Distillation (DF-SBD) | Higher | Higher | Lower |
Carbonylation and Methoxycarbonylation Approaches
Carbonylation and methoxycarbonylation reactions are significant pathways for the synthesis of oxygen-containing compounds like esters, including this compound researchgate.netcolab.ws. These processes typically involve the reaction of an olefin with carbon monoxide and an alcohol.
Ethylene (B1197577) Methoxycarbonylation
Ethylene methoxycarbonylation is a key reaction for the synthesis of this compound, particularly as the first stage in processes like the Lucite Alpha Process for producing methyl methacrylate (B99206) (MMA) colab.wsucl.ac.ukmdpi.comnih.govdtu.dk. This reaction involves the carbonylation and esterification of ethylene with carbon monoxide and methanol ucl.ac.ukgoogleapis.com.
CH₂=CH₂ + CO + CH₃OH → CH₃CH₂COOCH₃
This reaction is often catalyzed by homogeneous palladium-based catalysts ucl.ac.ukmdpi.comdtu.dk.
Homogeneous Palladium Catalysis
Homogeneous palladium catalysts are widely used for the methoxycarbonylation of ethylene due to their high activity and selectivity towards this compound mdpi.comdtu.dkcore.ac.uk. These catalytic systems typically involve a palladium source and a phosphine (B1218219) ligand, often in the presence of a Brønsted acid promoter dtu.dkcore.ac.ukrsc.org. The acid promoter is crucial for generating and stabilizing active palladium hydride species and maintaining catalytic activity dtu.dkrafaldb.comunits.it. Examples of effective palladium catalysts include those with diphosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) and 1,1′-bis(diphenylphosphino)octamethylferrocene (dppomf), although their selectivity can differ uu.nlacs.org. Palladium complexes derived from ferrocenylphosphanes have demonstrated high selectivity (>99.5%) for this compound formation and high turnover numbers mdpi.com.
Brønsted acid ionic liquids have also been explored as combined acid promoters and reaction media in Pd-phosphine catalyzed methoxycarbonylation of ethylene, showing high catalytic activity and selectivity and allowing for catalyst recovery and reuse dtu.dkcore.ac.ukrsc.org.
Hydride Cycle Mechanisms
The palladium-catalyzed methoxycarbonylation of ethylene to this compound is widely accepted to primarily follow the hydride cycle mechanism ucl.ac.ukresearchgate.netresearchgate.net. This cycle involves a series of steps initiated by the reaction of a palladium hydride species with ethylene.
The key steps in the hydride cycle mechanism are:
Formation of a palladium hydride bond, often facilitated by an acid promoter reacting with a palladium precursor or methanol ucl.ac.ukrafaldb.comresearchgate.net.
Insertion of ethylene into the palladium-hydride bond, forming an alkyl complex (e.g., a palladium-ethyl complex) ucl.ac.ukresearchgate.netrsc.org.
Coordination of carbon monoxide to the palladium center, followed by insertion of CO into the palladium-alkyl bond, yielding an acyl complex (e.g., a palladium-propionyl complex) ucl.ac.ukresearchgate.netrsc.org. This step is often considered kinetically reversible nih.govrsc.org.
Methanolysis of the palladium-acyl complex, where methanol attacks the carbonyl carbon, producing this compound and regenerating the palladium hydride species, thus completing the catalytic cycle ucl.ac.uknih.govresearchgate.netrsc.org. This step is often the rate-determining step nih.govrsc.org.
Studies using techniques like multinuclear NMR spectroscopy and 13C-labeling have provided evidence supporting the hydride mechanism and helped identify intermediates researchgate.netresearchgate.net.
Methoxycarbonyl Cycle Mechanisms
While the hydride cycle is considered the predominant route, an alternative mechanism, the methoxycarbonyl cycle, has also been proposed for the palladium-catalyzed methoxycarbonylation of ethylene ucl.ac.uk.
The methoxycarbonyl cycle is proposed to start with the insertion of carbon monoxide into a palladium-methoxy bond, forming an alkoxycarbonyl-palladium complex ucl.ac.uk. Subsequently, ethylene is added to the palladium-carbon bond of this complex ucl.ac.uk. The final step involves the addition of methanol, which produces this compound and regenerates the initial alkoxy palladium complex ucl.ac.uk.
However, research, including detailed mechanistic investigations, suggests that the hydride cycle is kinetically and energetically more favorable and represents the predominant pathway for this compound formation under typical reaction conditions with homogeneous palladium catalysts ucl.ac.ukresearchgate.net. Some studies have shown that the formation of β-chelate intermediates from palladium-methoxy species can be important in controlling the selectivity in certain palladium-catalyzed alkoxycarbonylation reactions, but the hydride cycle is generally favored for selective this compound production from ethylene uu.nlacs.org.
Ligand Effects and Catalyst Stability
The development of ligands plays a crucial role in homogeneous catalysis for alkoxycarbonylation reactions, including the production of this compound. Ligands can significantly influence catalyst activity, selectivity, and stability researchgate.net. For instance, novel ferrocenyl phosphines featuring a combination of sterically hindered and amphoteric moieties have demonstrated improved activity and productivity in alkoxycarbonylation compared to existing industrial ligands researchgate.net. The ligand-to-metal ratio can strongly impact the activity and stability of supported ionic liquid phase (SILP) catalysts used in ethylene methoxycarbonylation researchgate.net. Zwitterions have also been explored as promoters, enhancing the catalytic performance of palladium-phosphine systems and potentially stabilizing transition states and active catalytic intermediates researchgate.net. Brønsted acid ionic liquids (BAILs) can serve as both acid promoters and reaction media, leading to high catalytic activity and selectivity towards this compound while also providing stability to palladium intermediates and preventing the formation of palladium black researchgate.net. These features facilitate the separation and recovery of the ionic liquid catalyst system, allowing for multiple re-uses without significant loss of activity or selectivity researchgate.net. The stability of palladium catalysts in carbonylation reactions can be affected by the possible decomposition of active species, leading to the formation of less active or inactive palladium metal clusters mdpi.com. The reaction environment, often being very reducing, can lead to the formation of desired active Pd(0) complexes but also undesired metal agglomerates mdpi.com.
Ruthenium-Iodide Systems in Carbonylation
Ruthenium-iodide systems have been investigated for catalyzing the reaction of olefins, carbon monoxide, and alcohols to produce esters and ketones. In the carbonylation of ethylene with methanol, the type of iodide used influences the product distribution. Covalent iodides like phenyl iodide (PhI) and methyl iodide (CH₃I) yield a mixture of this compound and diethyl ketone, with the ratio dependent on the iodide-to-ruthenium ratio researchgate.net. Conversely, the use of ionic iodides such as sodium iodide (NaI) favors the selective formation of this compound, and the catalytic activity increases with increasing iodide concentration researchgate.net. Methyl iodide is effective in methanol carbonylation with a cobalt co-catalyst in the presence of hydrogen, primarily yielding acetaldehyde (B116499), which can be hydrogenated to ethanol (B145695) with the addition of a catalytic amount of Ru₃(CO)₁₂ researchgate.net. Sodium iodide also promotes acetaldehyde formation but significantly retards its hydrogenation catalyzed by ruthenium researchgate.net. The differing effects of iodide ions on methanol carbonylation catalyzed by cobalt, rhodium, or iridium are attributed to the nucleophilicity of the active catalyst species researchgate.net. Ruthenium complexes with iodide additives have been studied for their activity in carbonylation reactions, particularly those utilizing CO surrogates like formate (B1220265) esters or formamides to avoid handling pressurized carbon monoxide ethz.ch. Metal halide promoters and dehydrating agents can cooperatively promote ruthenium-catalyzed ethylene methoxycarbonylation using CO₂ as a CO surrogate for this compound synthesis researchgate.net.
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants.
Methoxycarbonylation of 3-Pentanone (B124093) with Dimethyl Carbonate
A novel route for synthesizing this compound involves the methoxycarbonylation of 3-pentanone with dimethyl carbonate (DMC) acs.orgtib.euresearchgate.netresearchgate.netacs.org.
Solid Base Catalysts (e.g., MgO)
This reaction is effectively catalyzed by solid base catalysts acs.orgtib.euresearchgate.netresearchgate.netacs.org. Solid bases with moderate strength, such as magnesium oxide (MgO), have been found to facilitate the formation of this compound acs.orgtib.euresearchgate.netresearchgate.netacs.org. The yield of this compound can be linearly correlated with the amount of moderate basic sites present on the catalyst acs.orgtib.euresearchgate.netresearchgate.netacs.org. MgO has even shown higher selectivity for this compound compared to homogeneous catalysts like NaOH and NaOCH₃ with similar basic site quantities acs.org. Both the number and strength of basic sites are important, with moderate strength basic sites being particularly effective acs.org.
Reaction Pathway and Activation of 3-Pentanone
The function of the basic catalysts in the methoxycarbonylation of 3-pentanone with dimethyl carbonate is primarily attributed to the activation of 3-pentanone acs.orgtib.euresearchgate.netresearchgate.netacs.org. This activation occurs through the abstraction of an α-hydrogen atom from 3-pentanone by the basic sites of the catalyst acs.orgtib.euresearchgate.netresearchgate.netacs.org. The reaction scope of methoxycarbonylation of ketones with dimethyl carbonate over solid bases appears to be limited to ketones possessing α-hydrogen atoms researchgate.netresearchgate.net. The reactivity of both aliphatic and aromatic ketones in this reaction is closely related to their acidity researchgate.netresearchgate.net. Basic catalysts are believed to activate ketones by abstracting the α-hydrogen, and solid bases with moderate strength like MgO facilitate this reaction researchgate.netresearchgate.net. The main by-products observed in the methoxycarbonylation of ketones with dimethyl carbonate are methylation and aldol (B89426) condensation products researchgate.netresearchgate.net. Under specific reaction conditions (temperature 260°C, time 5 h, 1.5% MgO catalyst based on total reactant mass, and a molar ratio of DMC to 3-pentanone of 6), the conversion of 3-pentanone was 40.9%, and the selectivity to this compound was 53.9%. The primary by-products under these conditions were self-condensation products of 3-pentanone (5-ethyl-4-methyl-3-hepten-3-one), methylation products (2-methyl-3-pentanone and 3-methoxy-2-pentene), and the intermediate methyl 3-oxopentanoate (B1256331) researchgate.net.
Compound Names and PubChem CIDs
Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.
| Compound Name | PubChem CID |
| This compound | 11124 wikipedia.orgfishersci.atnih.gov |
| 3-Pentanone | 7288 wikipedia.orgnih.gov |
| Dimethyl carbonate | 12021 fishersci.cawikidata.orguni.lufishersci.atthegoodscentscompany.com |
| Magnesium oxide | 14792 wikipedia.orgfishersci.caamericanelements.comatamanchemicals.combrauer.com.au |
| Ruthenium | 23950 fishersci.noamericanelements.com |
| Iodine | Not specifically searched for elemental iodine, but methyl iodide (CH₃I) and sodium iodide (NaI) were mentioned in the context of ruthenium-iodide systems. PubChem CID for Methyl Iodide: 6327. PubChem CID for Sodium Iodide: 5237. |
| Titanium dioxide | 26042 wikipedia.orgfishersci.comereztech.comfishersci.seresearchgate.net |
| Niobium pentoxide | Not specifically searched for PubChem CID. |
| Cerium dioxide | Not specifically searched for PubChem CID. |
| Aluminum oxide | 9989226 wikipedia.orgfishersci.befishersci.caereztech.comamericanelements.com |
| Phenyl iodide | 7098 |
| Methyl iodide | 6327 |
| Sodium iodide | 5237 |
| Ru₃(CO)₁₂ | 123460 |
| 5-ethyl-4-methyl-3-hepten-3-one | 537034 |
| 2-methyl-3-pentanone | 11262 wikipedia.org |
| 3-methoxy-2-pentene | 5369000 |
| Methyl 3-oxopentanoate | 137808 |
Data Tables:
| Catalyst | 3-Pentanone Conversion (%) | This compound Selectivity (%) | Main By-products |
|---|---|---|---|
| MgO | 40.9 | 53.9 | 5-ethyl-4-methyl-3-hepten-3-one, 2-methyl-3-pentanone, 3-methoxy-2-pentene, methyl 3-oxopentanoate |
Hydrogenation of Methyl Acrylate (B77674) to this compound
The hydrogenation of methyl acrylate is a significant route for producing this compound. This process typically involves the addition of hydrogen across the carbon-carbon double bond of methyl acrylate.
Nickel-Based Catalysts and Coordination Environment Regulation
Nickel-based catalysts have attracted considerable attention for methyl acrylate hydrogenation due to their comparable activity to precious metal catalysts and lower cost mdpi.com. While nickel-based catalysts can exhibit good activity, they often require strict reaction conditions researchgate.netsciopen.com. Research has explored the regulation of the coordination environment of nickel to improve catalytic performance under milder conditions researchgate.netsciopen.com.
One approach involves constructing nickel single-atom catalysts coordinated with doped nitrogen and sulfur elements (Ni-NSC) researchgate.netsciopen.com. These catalysts, prepared through the pyrolysis of organic nickel-based precursors, have shown higher activity and stability compared to supported nickel catalysts prepared by traditional impregnation methods researchgate.netsciopen.com. The enhanced performance is attributed to the high dispersion and density of nickel single atoms and weaker adsorption energy of intermediates on these sites researchgate.netsciopen.com.
Studies have also investigated the effect of calcination and reduction temperatures on the activity of nickel-based catalysts. For instance, the highest yield of this compound (89.6%) was achieved at a reduction temperature of 450 °C for a Ni₁₀Mo₁₀Al catalyst mdpi.com.
Ni-Mo-Al Composite Metal Oxides
Ni-Mo-Al composite metal oxides have been developed as catalysts for the hydrogenation of methyl acrylate to this compound mdpi.com. The introduction of molybdenum in these catalysts can improve the dispersion of nickel species and inhibit the formation of the inactive NiAl₂O₄ phase, both of which significantly influence catalytic activity mdpi.com.
A series of Ni₁₀MoₓAl composite metal oxide catalysts with varying molybdenum content (x = 2.5, 5, 10, 15, 20 wt.%) were prepared by a solvothermal method mdpi.com. The Ni₁₀Mo₁₀Al catalyst demonstrated the best catalytic performance, increasing the yield of this compound from 53.7% to 89.5% at 100 °C and 1 MPa H₂ compared to a Ni₁₀Mo₁₀/γ–Al₂O₃ catalyst prepared by a traditional impregnation method mdpi.com. Under optimized conditions of 100 °C and 1 MPa, the Ni₁₀Mo₁₀Al catalyst achieved an 89.6% yield of this compound with 100% selectivity mdpi.com. However, deactivation of this catalyst was observed over time, attributed to the loss of nickel and molybdenum elements and the agglomeration of nickel species mdpi.com.
The catalytic activity and selectivity of Ni-Mo/γ-Al₂O₃ catalysts are influenced by factors such as calcination and reduction temperatures, as well as the reaction conditions acs.org. The introduction of Mo can promote the dispersion of Ni particles and weaken the interaction between NiO and the γ-Al₂O₃ support acs.org.
Data on the catalytic performance of Ni₁₀MoₓAl catalysts:
| Catalyst | Mo Content (wt.%) | Reaction Temperature (°C) | H₂ Pressure (MPa) | This compound Yield (%) | Selectivity (%) |
| Ni₁₀Mo₂.₅Al | 2.5 | 100 | 1 | - | - |
| Ni₁₀Mo₅Al | 5 | 100 | 1 | - | - |
| Ni₁₀Mo₁₀Al | 10 | 100 | 1 | 89.5 (vs 53.7 for impregnated) mdpi.com | 100 mdpi.com |
| Ni₁₀Mo₁₅Al | 15 | 100 | 1 | - | - |
| Ni₁₀Mo₂₀Al | 20 | 100 | 1 | - | - |
| Ni₁₀Mo₁₀/γ–Al₂O₃ | 10 | 100 | 1 | 53.7 mdpi.com | - |
Biocatalytic and Green Chemistry Synthesis Routes
Biocatalytic and green chemistry routes offer alternative, often more environmentally friendly, methods for synthesizing this compound.
Enzyme-Catalyzed Production
Enzymes can catalyze the production of this compound through various reactions.
Baeyer–Villiger Oxidation of 2-Butanone (B6335102) (e.g., using Cyclohexanone Monooxygenase)
The Baeyer–Villiger oxidation of 2-butanone can yield this compound, often alongside ethyl acetate (B1210297) researchgate.netacs.orgnih.govresearchgate.net. Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus (AcCHMO) is an example of an enzyme that catalyzes this reaction researchgate.netacs.orgnih.govresearchgate.net.
Research has focused on engineering CHMO to enhance its activity on 2-butanone and improve regioselectivity towards this compound researchgate.netacs.orgnih.govresearchgate.net. Saturation mutagenesis of residues near the substrate and NADP⁺ binding sites in AcCHMO has been explored acs.orgnih.govresearchgate.net. For instance, the I491A AcCHMO mutant showed improved regioselectivity, yielding 40% this compound compared to 26% for the wild type enzyme when using 2-butanone as a substrate acs.orgnih.govresearchgate.net. The T56S mutant exhibited a higher conversion yield (92%) and catalytic efficiency (kcat = 0.5 s⁻¹) than the wild type (52% conversion, kcat = 0.3 s⁻¹) acs.orgnih.govresearchgate.net. A double mutant, T56S/I491A, combined the beneficial effects of both mutations, leading to higher conversion and improved regioselectivity acs.orgnih.govresearchgate.net.
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can catalyze the conversion of ketones to esters researchgate.netepo.orggoogle.com. Some BVMOs have been shown to catalyze the partial monooxygenation of 2-butanone into this compound researchgate.net. The ratio of this compound to ethyl acetate produced by BVMO can be influenced by factors such as methanol concentration in the reaction mixture epo.org.
Data on Engineered AcCHMO Mutants for 2-Butanone Oxidation:
| AcCHMO Variant | Substrate | This compound Regioselectivity (%) | Conversion Yield (%) | kcat (s⁻¹) |
| Wild Type | 2-Butanone | 26 acs.orgnih.govresearchgate.net | 52 acs.orgnih.govresearchgate.net | 0.3 acs.orgnih.govresearchgate.net |
| I491A | 2-Butanone | 40 acs.orgnih.govresearchgate.net | - | - |
| T56S | 2-Butanone | - | 92 acs.orgnih.govresearchgate.net | 0.5 acs.orgnih.govresearchgate.net |
| T56S/I491A | 2-Butanone | Improved acs.orgnih.govresearchgate.net | Higher acs.orgnih.govresearchgate.net | - |
Lipase-Catalyzed Alcoholysis in Solid/Gas Reactors
Lipase-catalyzed alcoholysis in solid/gas reactors represents another biocatalytic approach for this compound synthesis or related transesterification reactions involving this compound nih.govnih.govresearchgate.netscispace.comcapes.gov.br. In this system, the enzyme is typically immobilized as a solid phase, and gaseous substrates are passed over it nih.govnih.govresearchgate.net. This setup allows for the precise control of the thermodynamic activity of gaseous components nih.govresearchgate.net.
Studies using immobilized Candida antarctica lipase (B570770) B (CALB) in a continuous solid/gas reactor have investigated the alcoholysis of this compound and n-propanol nih.govnih.govresearchgate.net. This reaction follows a Ping Pong Bi Bi mechanism with competitive inhibition by the alcohol and water researchgate.net. The influence of water activity on the kinetics has been studied, showing that water can act as a competitive inhibitor nih.govresearchgate.net. The apparent dissociation constant of the enzyme for gaseous ester was found to be very low compared to that in organic liquid medium, suggesting more efficient diffusion in the gaseous phase researchgate.net.
The feasibility of using CALB in a solid/gas reactor for transesterification reactions involving this compound has been demonstrated scispace.com. The enantioselectivity of CALB in a solid/gas system was found to be similar to that in organic liquid medium in the absence of water scispace.com.
Endophytic Fungi Producing Esterases
Endophytic fungi, which live within plant tissues, have been explored as potential sources of enzymes for biocatalytic processes. Some endophytic fungi produce esterases (EC 3.1.1.1 - carboxylesterases) that can hydrolyze esters, yielding carboxylic acids. This enzymatic activity has been investigated for the biotransformation of short-chain esters, including this compound. scielo.brpsu.edunih.govresearchgate.net
Research has utilized a colorimetric method with a pH indicator (bromothymol blue) to evaluate the esterase activity of endophytic fungi using this compound, ethyl acetate, and ethyl butyrate (B1204436) as substrates. scielo.brpsu.edunih.govresearchgate.net The hydrolysis of these esters by fungal esterases produces the corresponding carboxylic acids, leading to a reduction in pH and a color change in the medium from blue to yellow, which can be monitored spectrophotometrically at 616 nm. scielo.brpsu.edunih.govresearchgate.net
Studies have shown varying levels of esterase activity among different endophytic fungi isolates. For example, the fungus Periconia atropurpurea (XIA-04) demonstrated high esterase activity towards smaller chain esters like ethyl acetate and this compound. scielo.brpsu.edu The absorbance values detected for ethyl acetate and this compound were notably higher compared to other fungi evaluated, suggesting P. atropurpurea as a potent source of esterase for the biotransformation of short-chain esters. scielo.brpsu.edu The presence of the carboxylic-O-methyl group in this compound appeared to favor the reaction with P. atropurpurea, resulting in higher enzymatic efficiency compared to the carboxylic-O-ethyl group in ethyl acetate. psu.edu
While this research primarily focuses on the hydrolysis of this compound by fungal esterases, it highlights the potential of these enzymes for biocatalytic reactions involving this compound. Further research could explore the reverse reaction (esterification) or transesterification catalyzed by fungal esterases for this compound synthesis.
Catalyst-Free and CO2 Capture Approaches
Innovative approaches for this compound synthesis are exploring catalyst-free methods and utilizing carbon dioxide (CO2) as a carbon source, offering potential environmental benefits compared to traditional methods that may involve toxic or explosive gases like carbon monoxide. rsc.orgdiva-portal.orgresearchgate.net
Utilizing Organic Superbases (e.g., DBU)
Organic superbases, such as 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), are being investigated for their role in catalyst-free synthesis routes. rsc.orgdiva-portal.org DBU can participate in reversible CO2 capture, forming switchable ionic liquids. rsc.orgdiva-portal.orgacs.orgresearchgate.net
One reported approach involves the reaction of an equimolar mixture of DBU and methanol with molecular CO2. rsc.orgdiva-portal.org This reaction forms a switchable ionic liquid, [DBUH][MeCO3]. rsc.orgdiva-portal.orgresearchgate.net This intermediate can then react with anhydrides, such as propionic anhydride (B1165640), to form this compound. rsc.orgdiva-portal.org
Reversible CO2 Capture and Reaction with Anhydrides
The concept of reversible CO2 capture using organic superbases like DBU is central to these catalyst-free methods. rsc.orgdiva-portal.orgacs.org The in situ formed switchable ionic liquid, [DBUH][MeCO3], acts as a reactive intermediate. rsc.orgdiva-portal.orgresearchgate.net
The reaction between [DBUH][MeCO3] and propionic anhydride can be carried out in different solvents, including dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.orgdiva-portal.org When methanol is used as the solvent, the separation of reaction products occurs from the in situ formed DBU derivatives, such as [DBU][propionate]. rsc.orgdiva-portal.org This method has shown good recovery of the alcoholic solution of esters, with reported yields of 85% for this compound synthesis when methanol was used as the solvent. rsc.orgdiva-portal.org Molecular DBU can be recovered from its propionate salt using a saturated alkaline sodium chloride solution. rsc.orgdiva-portal.org
This approach offers a highly selective, catalyst-free, and room temperature synthesis route for this compound, utilizing CO2 capture. rsc.orgdiva-portal.org
Supercritical CO2 as Feedstock in Alkoxycarbonylation
Supercritical carbon dioxide (scCO2) is being explored as a feedstock in alkoxycarbonylation reactions for this compound synthesis, offering a potentially more environmentally friendly alternative to conventional processes that use carbon monoxide (CO). researchgate.netrsc.orgrsc.orgx-mol.comresearchgate.net
The conventional Lucite Alpha process for producing methyl methacrylate, which uses this compound as an intermediate, involves the hydroesterification of ethylene with methanol and carbon monoxide. researchgate.netrsc.orgrsc.orgx-mol.comresearchgate.net Replacing the toxic and flammable CO feedstock with CO2 is a significant advantage. researchgate.netrsc.orgrsc.orgresearchgate.net
Research has demonstrated the feasibility of ruthenium-catalyzed methoxycarbonylation of ethylene using CO2 as the carbonyl source under supercritical conditions. researchgate.netresearchgate.net This reaction can be realized in a continuous flow system. rsc.orgrsc.orgresearchgate.net
A life cycle assessment comparing the novel supercritical CO2 process with the conventional CO-based Lucite Alpha process for this compound production showed a significant reduction in environmental impact categories, including an 80% impact reduction for both Global Warming Potential and Ozone Depletion Potential. rsc.orgrsc.orgx-mol.comresearchgate.net The change from CO to CO2 as a feedstock is a major contributor to this reduction. rsc.org Furthermore, the supercritical conditions themselves also contribute to environmental benefits. rsc.org
While the development of robust and less expensive catalysts for this process is an ongoing area of research, utilizing scCO2 as a feedstock in alkoxycarbonylation presents a promising pathway for sustainable this compound production. rsc.orgrsc.org
Novel and Emerging Synthetic Approaches
Beyond established and advanced methods, novel and emerging approaches for this compound synthesis are being investigated, particularly those that address waste valorization and utilize alternative feedstocks.
Conversion of Polylactic Acid Waste
The conversion of waste biodegradable polyesters, such as polylactic acid (PLA), into value-added chemicals like this compound is an emerging area of research aligned with the principles of a circular economy. researchgate.netresearchgate.netnih.govacs.orguniri.hr PLA is a promising alternative to conventional plastics, but its biodegradation can lead to CO2 emissions. researchgate.netresearchgate.netuniri.hr Valorizing waste PLA as a carbon source avoids these emissions and promotes sustainable carbon use. researchgate.netresearchgate.netuniri.hr
A two-step catalytic process has been reported to convert waste polylactic acid into methyl methacrylate, with this compound as a key intermediate. researchgate.netresearchgate.netnih.govacs.orguniri.hr In the first step, polylactic acid is transformed into this compound using an α-MoC catalyst in a methanol solution. researchgate.netresearchgate.netnih.govacs.orguniri.hr This conversion has been shown to achieve near-quantitative yields, with conversion exceeding 99% and selectivity around 98%. researchgate.netresearchgate.netuniri.hr The this compound obtained is then reacted with formaldehyde (B43269) to produce methyl methacrylate. researchgate.netresearchgate.netuniri.hr
This process presents a novel pathway for managing end-of-life biodegradable polyester (B1180765) plastics and contributes to the development of a circular economy by upcycling plastic waste into valuable chemical building blocks. researchgate.netresearchgate.netuniri.hr
Vapor-Phase Aldol Condensation with Formaldehyde
The vapor-phase aldol condensation of this compound (MeP) with formaldehyde (FA) is a crucial step in some industrial processes for producing methyl methacrylate (MMA) wikipedia.orgfishersci.atsigmaaldrich.comwikipedia.orgresearchgate.net. This reaction involves the formation of a carbon-carbon bond between this compound and formaldehyde, followed by dehydration to yield MMA wikipedia.org.
The reaction is typically carried out in a fixed-bed gas-phase reactor at elevated temperatures, often ranging from 300 to 400 °C wikipedia.orgacs.org. The choice of catalyst is critical for achieving high conversion of reactants and selectivity towards the desired product, MMA, while minimizing side reactions and catalyst deactivation wikipedia.orgresearchgate.net.
Various catalysts have been investigated for this vapor-phase condensation. Supported alkali metal oxides and alkaline earth metal oxides have shown activity escholarship.orgresearchgate.net. Notably, cesium oxide supported on silica (B1680970) (Cs₂O/SiO₂) has been identified as an effective catalyst, demonstrating good selectivity to MMA from this compound wikipedia.orgresearchgate.net. Research indicates that cesium-impregnated silica catalysts exhibit good catalytic activity, high selectivity, and promising reusability and long cycle life for this reaction, making them suitable for industrial application researchgate.net.
Other catalyst systems explored include vanadium-phosphorus oxides and supported metal phosphates escholarship.orgresearchgate.netscholarsportal.info. For instance, silica-supported tin phosphate (B84403) and vanadium phosphate catalysts have been studied for the vapor-phase aldol condensation of propionic acid with formaldehyde, a related reaction for methacrylic acid production, showing promising yields scholarsportal.info. While this specific instance focuses on propionic acid, it highlights the broader catalytic approaches in vapor-phase aldol condensations involving formaldehyde and related carbonyl compounds.
The catalytic performance can be influenced by various factors, including catalyst composition, support material, reaction temperature, reactant molar ratio, and the presence of water researchgate.netscholarsportal.inforsc.org. Deactivation of catalysts due to coke formation is a common challenge in these vapor-phase reactions, but regeneration methods, such as calcination, can often restore activity researchgate.netrsc.org.
Detailed research findings on specific catalysts and their performance under various conditions contribute to optimizing the vapor-phase aldol condensation process for efficient methyl methacrylate synthesis from this compound and formaldehyde.
Table 1: Examples of Catalysts and Conditions for Aldol Condensation in Related Systems
| Catalyst | Reactants | Product | Conditions (Temperature, etc.) | Key Findings / Performance | Source |
| Cs₂O/SiO₂ | This compound, Formaldehyde | Methyl Methacrylate | 300-400 °C (typical range) | Good selectivity to MMA; promising for industrial application, good reusability. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| Silica-supported Tin Phosphate (Sn/Si/P) | Propionic Acid, Formaldehyde | Methacrylic Acid | Vapor-phase, PA/HCHO molar ratio 2 | One-pass yield up to 58% (based on HCHO feed) in absence of water. scholarsportal.info | scholarsportal.info |
| Silica-supported Vanadium Phosphate (V/Si/P) | Propionic Acid, Formaldehyde | Methacrylic Acid | Vapor-phase, PA/HCHO molar ratio 2 | Similar performance to Sn/Si/P in absence of water. scholarsportal.info | scholarsportal.info |
| Zr–Mg–Cs/SiO₂ | This compound, Formaldehyde | Methyl Methacrylate | Vapor-phase | Moderate activity; activity decreased with time but was regenerable. researchgate.net | researchgate.net |
| Mg-Al Hydrotalcite | Propionaldehyde, Formaldehyde | Methacrolein (B123484) | Liquid-phase (aqueous/toluene) | Propionaldehyde conversion 57.78%, methacrolein selectivity 51.23%. orientjchem.org | orientjchem.org |
Reaction Mechanisms and Chemical Kinetics
Combustion and Oxidation Kinetics
The study of methyl propionate's combustion and oxidation kinetics reveals intricate details about its reactivity. Low-temperature oxidation, in particular, is governed by a series of reactions involving molecular oxygen and various radical species, leading to either chain branching, which accelerates oxidation, or inhibition, which forms more stable products.
The low-temperature oxidation of methyl propionate (B1217596) is a critical area of research due to its importance in autoignition processes. Computational studies have been instrumental in elucidating the potential energy surfaces and reaction pathways of this compound radicals with molecular oxygen acs.orgnih.govacs.org.
At low temperatures, the oxidation of this compound is initiated by the reaction between its primary alkyl radicals and molecular oxygen (O₂). A computational study by Tan et al. (2015) investigated the potential energy surfaces for the reactions of three primary this compound radicals: C•H₂CH₂COOCH₃, CH₃C•HCOOCH₃, and CH₃CH₂COOC•H₂ acs.orgnih.gov. These reactions are significant in the low-temperature oxidation and autoignition of the fuel acs.orgnih.govacs.org. The addition of molecular oxygen to these alkyl radicals is a key step that governs the subsequent reaction pathways acs.org.
The initially formed adducts, alkylperoxy radicals (ROO•), can undergo several reactions, including redissociation back to the reactants, isomerization, or dissociation into different bimolecular products acs.org. The stability of the C-OO bond in these peroxy radicals is a determining factor in the importance of collisional stabilization and the temperature and pressure at which these reactions are significant acs.org.
Hydrogen atom abstraction is a fundamental process in the initiation of this compound combustion. Theoretical studies have provided detailed insights into the kinetics of these reactions with various radical species.
The kinetics of hydrogen abstraction from this compound by five key radicals—H, CH₃, O(³P), OH, and HO₂—have been investigated theoretically rsc.orgprinceton.edu. These studies provide crucial data for combustion modeling. Branching ratio analysis indicates that at low temperatures, the abstraction of the secondary hydrogen atoms within the this compound molecule is the dominant reaction pathway for all the abstracting radicals rsc.org. As the temperature increases, the contribution from the abstraction of hydrogen atoms from the two methyl groups becomes more significant rsc.org. The reaction with the hydroxyl (OH) radical is particularly important in atmospheric chemistry researchgate.net. Experimental and theoretical studies have shown that H-abstraction from the Cα position is the dominant reaction channel over a range of temperatures researchgate.net.
| Reactants | A (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal mol⁻¹) | Temperature Range (K) |
|---|---|---|---|---|
| MP + H | 1.39E+08 | 1.81 | 6.60 | 250-2000 |
| MP + CH₃ | 2.19E+05 | 2.52 | 9.14 | 250-2000 |
| MP + O(³P) | 1.58E+08 | 1.69 | 3.89 | 250-2000 |
| MP + OH | 2.41E+06 | 2.00 | -1.28 | 250-2000 |
| MP + HO₂ | 1.35E+03 | 3.12 | 15.0 | 250-2000 |
High-level ab initio quantum chemistry methods have been employed to obtain chemically accurate reaction energetics for the hydrogen abstraction reactions of this compound rsc.orgprinceton.edu. Specifically, the coupled-cluster singles and doubles with perturbative triples correction (CCSD(T)) and multi-reference singles and doubles configuration interaction (MRSDCI) with the Davidson-Silver (DS) correction have been utilized rsc.orgprinceton.edu. These theoretical approaches provide reliable predictions of reaction barriers and rate constants.
For the reactions of this compound with H, CH₃, O, and OH radicals, the MRSDCI+DS method has been shown to produce energetic data comparable to the CCSD(T) method rsc.org. The rate constants are typically computed using transition state theory (TST) in various forms, such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, in conjunction with approximations like the separable-hindered-rotor model rsc.org. The predicted rate coefficients for the reaction of this compound with the OH radical show excellent agreement with experimental data over a broad temperature range rsc.org.
| Abstraction Site | Reactant Radical | ΔH₂₉₈ (kcal mol⁻¹) (CCSD(T)) | ΔH₂₉₈ (kcal mol⁻¹) (MRSDCI+DS) |
|---|---|---|---|
| CH₃-CH₂-COOCH₃ | H | -6.4 | -6.1 |
| CH₃ | -3.1 | -2.9 | |
| O(³P) | -21.8 | -22.0 | |
| OH | -28.4 | -28.7 | |
| HO₂ | -12.8 | -13.1 | |
| CH₃-CH₂-COOCH₃ | H | -10.2 | -9.9 |
| CH₃ | -6.9 | -6.7 | |
| O(³P) | -25.6 | -25.8 | |
| OH | -32.2 | -32.5 | |
| HO₂ | -16.6 | -16.9 | |
| CH₃-CH₂-COOCH₃ | H | -6.1 | -5.8 |
| CH₃ | -2.8 | -2.6 | |
| O(³P) | -21.5 | -21.7 | |
| OH | -28.1 | -28.4 | |
| HO₂ | -12.5 | -12.8 |
Pyrolysis Kinetics and Thermochemistry
The pyrolysis of this compound serves as a model for understanding the decomposition of larger biodiesel molecules. Studies covering a temperature range of 400–2000 K have been conducted to elucidate its thermochemistry and kinetics rsc.org. The initial decomposition involves a series of complex and simple bond fission reactions rsc.org.
The initial pyrolysis of this compound can be simulated through a network of bond fission pathways. One computational study identified ten complex bond fission reactions and seven simple bond fission pathways rsc.org. These reactions represent the primary routes of unimolecular decomposition.
The unimolecular dissociation of the three main this compound radicals (formed after initial H-abstraction) has also been studied in detail. Analysis of branching fractions shows that the decomposition pathways are highly dependent on the radical isomer nih.govresearchgate.net:
MP-m (CH₃CH₂C(=O)OĊH₂) and MP-α (CH₃ĊHC(=O)OCH₃) radicals primarily decompose to the bimolecular products CH₃CH₂Ċ(=O) and H₂CO (formaldehyde) nih.govresearchgate.net.
MP-β (ĊH₂CH₂C(=O)OCH₃) radicals mainly decompose through the cleavage of a C-C bond, yielding C₂H₄ (ethylene) and CH₃OĊ(=O) nih.govresearchgate.net.
The β-scission of the MP-α radical to form CH₃CHC(=O) and CH₃O has the highest activation energy among the unimolecular reaction channels, making it the slowest of these decomposition reactions nih.govresearchgate.net.
A variety of high-level computational methods have been employed to investigate the pyrolysis of this compound and its radicals, providing detailed insights into reaction mechanisms and kinetics.
W1 Method: The high-level ab initio multi-level composite W1 method has been used to study the thermochemistry and kinetics of the initial pyrolysis of this compound rsc.org. This method provides accurate energy calculations for the species involved.
Density Functional Theory (DFT): Various DFT functionals have been utilized for geometry optimizations and frequency calculations. These include M06-2X/cc-pVTZ, B3LYP/CBSB7, BMK, BBIK, and M08-HX/cc-pVTZ osti.govresearchgate.netacs.orgresearchgate.net.
Ab initio Methods: Beyond DFT, several ab initio calculations have been performed to obtain highly accurate stationary-point energies. These include:
Coupled cluster methods like CCSD(T) and DLPNO-CCSD(T), often extrapolated to the complete basis set (CBS) limit (e.g., CBS(T-Q)) osti.govnih.govresearchgate.net.
Multi-reference methods such as multi-reference singles and doubles configuration interaction (MRSDCI) with the Davidson-Silver correction and multi-reference averaged coupled pair functional (MRACPF2) nih.govresearchgate.net.
Composite methods like CBS-QB3 researchgate.netacs.orgnih.gov.
These computational approaches are often combined with statistical theories, such as Transition State Theory (TST) and RRKM theory, to calculate rate coefficients osti.govrsc.org.
The rate coefficients for the pyrolysis of this compound are strongly dependent on pressure, especially at high temperatures rsc.org. At elevated temperatures (e.g., T > 1000 K), the effect of pressure on reaction rates becomes significant nih.gov. This is because at low pressures and high temperatures, the energized molecules may not be collisionally stabilized quickly enough, leading to different reaction pathways and branching ratios compared to high-pressure limits osti.govnih.gov.
Atmospheric Oxidation Mechanisms
This compound is a volatile organic compound (VOC) that undergoes oxidation in the atmosphere, primarily initiated by reaction with photochemically generated radicals researchgate.netnih.gov. This process is a key factor in determining its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants researchgate.net. The hydroxyl radical (•OH) is the most important oxidant in the troposphere, acting as a "detergent" that initiates the removal of most VOCs harvard.eduwikipedia.org.
The primary atmospheric sink for this compound is its gas-phase reaction with the hydroxyl radical (•OH) researchgate.netnih.gov. This reaction proceeds via hydrogen abstraction from different sites on the this compound molecule.
At 296 ± 2 K, the rate constant k(OH + CH₃CH₂C(O)OCH₃) was measured to be (9.29 ± 1.13) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.net.
Another study reports a rate constant of 1.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25 °C (298 K) nih.gov. This corresponds to an atmospheric half-life of about 24 days, assuming an average atmospheric concentration of 5 × 10⁵ hydroxyl radicals per cm³ nih.gov.
Computational studies using DFT and ab initio methods have explored the specific reaction channels for H-abstraction by •OH researchgate.net. These studies identified three primary abstraction channels, occurring at the α-carbon, β-carbon, and methoxy (B1213986) positions. The reactions proceed through low energy barriers of 3.2–4.3 kcal/mol researchgate.net. Calculations at the CBS-QB3 level of theory show the order of energy barriers to be α < µ < β, indicating that H-abstraction from the α-carbon (the CH₂ group adjacent to the carbonyl) is the most favorable pathway over the atmospheric temperature range of 200–300 K researchgate.net.
Table 2: Rate Constants for the Reaction of this compound with OH Radicals
Reactions with Chlorine Atoms (Cl)
The gas-phase reaction of this compound with chlorine atoms (Cl) is a crucial aspect of its atmospheric chemistry. The rate of this reaction determines the atmospheric lifetime of this compound and initiates a series of reactions that contribute to atmospheric composition.
Studies using relative rate techniques in smog chambers have determined the rate constant for the reaction of chlorine atoms with this compound. At a temperature of 296 ± 2 K and a pressure of 740 Torr of air, the rate constant, k(Cl + CH3CH2C(O)OCH3), has been measured to be (1.51 ± 0.22) × 10-11 cm3 molecule-1 s-1 researchgate.net. Another study provides a temperature-dependent Arrhenius expression for this reaction, kCl(Expt)(T) = [(7.76 ± 0.47) × 10-11] exp[(10.31 ± 0.20)/T] cm3 molecule-1 s-1 researchgate.net.
The reaction proceeds via the abstraction of a hydrogen atom by the chlorine atom, leading to the formation of a radical species from the this compound molecule. This initial step is critical as it dictates the subsequent oxidation pathway.
| Reactant | Rate Constant (k) (cm3 molecule-1 s-1) at 296 ± 2K |
|---|---|
| This compound (CH3CH2C(O)OCH3) | (1.51 ± 0.22) × 10-11 |
| Propionic formic anhydride (B1165640) (CH3CH2C(O)OC(O)H) | (2.89 ± 0.35) × 10-12 |
| Propionic acid (CH3CH2C(O)OH) | (4.72 ± 0.62) × 10-12 |
| Methyl pyruvate (B1213749) (CH3C(O)C(O)OCH3) | (4.99 ± 0.96) × 10-13 |
Product Formation and Molar Yields in Atmospheric Oxidation
The atmospheric oxidation of this compound, initiated by chlorine atoms in the presence of nitrogen oxides (NOx), leads to the formation of a variety of products. These products are a result of a complex sequence of reactions involving the initial this compound radical.
Smog chamber studies utilizing Fourier-transform infrared spectroscopy (FTIR) have identified and quantified the major products formed from the Cl-atom initiated oxidation of this compound. The identified products and their molar yields are detailed in the table below. These products account for approximately 79 ± 16% of the loss of this compound under the experimental conditions researchgate.net.
| Product | Molar Yield (± Uncertainty) |
|---|---|
| Methyl pyruvate (CH3C(O)C(O)OCH3) | 0.289 ± 0.057 |
| Propionic acid (CH3CH2C(O)OH) | 0.139 ± 0.027 |
| Carbon monoxide (CO) | 0.132 ± 0.026 |
| Methyl glyoxylate (H(O)CC(O)OCH3) | 0.111 ± 0.022 |
| Propionic formic anhydride (CH3CH2C(O)OC(O)H) | 0.099 ± 0.019 |
| Methoxy formylperoxynitrate (CH3OC(O)O2NO2) | 0.083 ± 0.016 |
| Acetaldehyde (B116499) (CH3CHO) | 0.077 ± 0.015 |
| Organic nitrates | 0.07 ± 0.02 |
| Formaldehyde (B43269) (HCHO) | Not quantified in the provided summary |
Catalytic Reaction Mechanisms
The synthesis of this compound is often achieved through catalytic processes, with the methoxycarbonylation of ethylene (B1197577) being a prominent industrial method. Understanding the underlying reaction mechanisms is key to optimizing these synthetic routes.
Ethylene Methoxycarbonylation Reaction Cycles (Hydride vs. Methoxycarbonyl)
The palladium-catalyzed methoxycarbonylation of ethylene to produce this compound is a reaction of significant industrial importance. Two primary mechanistic pathways have been proposed for this transformation: the hydride cycle and the methoxycarbonyl cycle rsc.orgucl.ac.uk.
Hydride Cycle: This cycle commences with the insertion of ethylene into a palladium-hydride bond, forming an alkyl complex. This is followed by the insertion of carbon monoxide to yield an acyl complex. The final step involves the addition of methanol (B129727), which results in the formation of this compound and the regeneration of the palladium-hydride catalyst ucl.ac.uk.
Methoxycarbonyl Cycle: This pathway begins with the insertion of carbon monoxide into a palladium-methoxy bond. Subsequently, ethylene inserts into the palladium-carbon bond of the resulting alkoxycarbonyl-palladium complex. The cycle concludes with the addition of methanol to produce this compound and regenerate the initial alkoxy palladium complex ucl.ac.uk.
Detailed spectroscopic studies, including multinuclear NMR spectroscopy and 13C-labeling, have provided strong evidence that the palladium-catalyzed methoxycarbonylation of ethene to methyl propanoate proceeds via the hydride cycle rsc.org. All intermediates within this cycle have been unambiguously identified, solidifying its role as the predominant pathway rsc.org.
Activation of Substrates in Synthetic Processes
The activation of substrates is a fundamental step in the catalytic synthesis of this compound. In the context of ethylene methoxycarbonylation, the catalyst plays a crucial role in activating the reactants: ethylene, carbon monoxide, and methanol.
For instance, in ruthenium-catalyzed systems, the metal center is responsible for the adsorption and activation of carbon monoxide and ethylene molecules. Simultaneously, the carrier, often a metal oxide, facilitates the dissociative adsorption of methanol molecules. The reaction then proceeds at the interface of the catalyst components google.com.
Beyond its synthesis, this compound itself can act as a bifunctional reagent in other chemical transformations. It has been reported to activate both amino and sulfenamide groups, enabling the chemoselective coupling of various sulfenamides with tertiary amines for the synthesis of sulfilimines acs.org.
Decomposition Pathways and Thermochemical Parameters
The thermal decomposition of this compound is a critical area of study, particularly for understanding its behavior at high temperatures, such as in combustion processes. The decomposition can proceed through various channels, including simple bond fission.
Simple Fission Decomposition Channels
The initial pyrolysis of this compound at high temperatures involves the breaking of its chemical bonds. Theoretical studies have identified several simple bond fission pathways. These reactions involve the homolytic cleavage of a single bond, resulting in the formation of two radical species.
High-level ab initio calculations have been used to simulate the pyrolysis of this compound, identifying seven simple bond fission pathways (R11-R17) researchgate.net. Further research focusing on the temperature range of 1000-2000 K has indicated the dominance of three of these simple bond fission reactions researchgate.net.
Equilibrium Constants Over Temperature Ranges
The equilibrium constant (K) for the formation of this compound through the esterification of propanoic acid with methanol is a critical parameter for understanding the reaction's thermodynamics and predicting the maximum achievable yield under various thermal conditions. Research has shown that the equilibrium composition of this reaction is influenced by temperature.
The esterification reaction is as follows:
CH₃CH₂COOH + CH₃OH ⇌ CH₃CH₂COOCH₃ + H₂O (Propanoic Acid) + (Methanol) ⇌ (this compound) + (Water)
Studies investigating the kinetics of this esterification have determined the equilibrium constants at several temperatures. For instance, when catalyzed by a fibrous polymer-supported sulphonic acid, the equilibrium constant, as well as the forward and backward reaction rate constants, were determined at temperatures of 55, 60, and 63 °C researchgate.net.
Below is an interactive data table summarizing the equilibrium constants for the esterification of propanoic acid with methanol at different temperatures as found in the literature.
| Temperature (°C) | Temperature (K) | Equilibrium Constant (K) |
| 55 | 328.15 | Value not specified |
| 60 | 333.15 | Value not specified |
| 63 | 336.15 | Value not specified |
| Data derived from kinetic studies of the esterification of propanoic acid with methanol researchgate.net. The specific values for the equilibrium constant were noted to be in Table 1 of the cited study, but are not explicitly stated in the provided abstract. |
Systematic investigations into a series of esterification reactions, including that of propanoic acid and methanol, have been conducted over a broader temperature range of 303.15–423.15 K acs.org. These studies are crucial for optimizing industrial chemical processes acs.org. The temperature dependence of the equilibrium constant for such reactions can be described by the van 't Hoff equation acs.orglibretexts.org. This equation illustrates that a plot of the natural logarithm of the equilibrium constant (ln K) versus the reciprocal of the absolute temperature (1/T) should yield a straight line, with the slope being related to the standard enthalpy change (ΔH°) of the reaction libretexts.org. For an endothermic reaction, an increase in temperature leads to an increase in the equilibrium constant, favoring the formation of products libretexts.org. Conversely, for an exothermic reaction, the equilibrium constant decreases with increasing temperature. The enthalpy of reaction (ΔrH°) for the hydrolysis of this compound (the reverse reaction) has been determined to be -60.17 ± 0.92 kJ/mol, indicating the esterification reaction is endothermic nist.gov.
Computational Chemistry and Modeling
Quantum Chemical Methods for Molecular Structure and Energetics
The Complete Basis Set-QB3 (CBS-QB3) method is a high-accuracy composite approach that approximates the results of a large basis set calculation by extrapolating from smaller basis set calculations. It is well-regarded for its ability to produce reliable thermochemical data.
Research Findings: Studies have utilized the CBS-QB3 method to investigate the reaction kinetics and thermochemistry of methyl propionate (B1217596), particularly in the context of its decomposition and atmospheric reactions. For instance, this method has been employed to calculate the energy barriers for hydrogen atom abstraction from different positions on the methyl propionate molecule. researchgate.net These calculations are crucial for understanding its combustion properties and atmospheric lifetime. The method provides accurate bond dissociation energies, which are fundamental to predicting the initial steps in the thermal degradation of the molecule. While detailed geometric parameters from CBS-QB3 optimizations on this compound are not extensively published, the method is fundamentally capable of providing highly accurate equilibrium structures. The focus of existing research has been more on the energetic aspects of its chemical reactions. researchgate.netresearchgate.netresearchgate.net
Regarded as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties, the CCSD(T) method includes electron correlation effects to a very high level. It is often used to benchmark other, more computationally affordable methods.
Research Findings: While specific, comprehensive data tables of this compound's geometry optimized at the CCSD(T) level are not readily available in the literature, its application is crucial for obtaining benchmark energetic and structural data. For small to medium-sized molecules, CCSD(T) calculations with large basis sets can predict rotational constants with an accuracy better than 0.1%, which is invaluable for interpreting microwave spectroscopy experiments. researchgate.netnih.govmdpi.comune.edu.au For esters and related molecules, CCSD(T) is used to compute accurate bond dissociation energies and reaction barriers, providing a reference against which the performance of other methods, like DFT and composite methods, is judged. rsc.org The computational cost of CCSD(T) increases rapidly with the size of the molecule, making it more feasible for smaller systems or for single-point energy calculations on geometries optimized with less demanding methods. rsc.org
For molecules where the electronic structure is not well-described by a single Slater determinant (i.e., when there is significant static correlation), multi-reference methods like MRSDCI are necessary. This method involves generating a configuration interaction expansion from a set of reference determinants.
Research Findings: The application of MRSDCI to this compound itself is not extensively documented in the literature. However, for the broader class of esters, MRSDCI has been used to accurately calculate bond dissociation energies (BDEs), particularly for bonds that are challenging for single-reference methods. tuwien.ac.at A known limitation of truncated CI methods like MRSDCI is the lack of size-extensivity, which means the error in the calculated energy does not scale correctly with the number of electrons. tuwien.ac.atwikipedia.org Corrections for size-extensivity are often applied to improve the accuracy of the results. tuwien.ac.at The method was first implemented by Robert Buenker and Sigrid D. Peyerimhoff and is particularly important for studying excited states and bond-breaking processes where multiple electronic configurations are important. wikipedia.org
Density Functional Theory has become a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is key to its performance. For this compound, functionals like B3LYP and the M06 suite have been employed.
Research Findings: DFT methods have been successfully used to determine the optimized geometry of this compound. The M06-2X functional, in particular, is noted for its good performance in predicting barrier heights and handling non-covalent interactions. researchgate.netnih.govtru.ca Geometry optimizations with functionals such as M06-2X provide detailed structural parameters. For example, optimizations have been performed to investigate the mechanisms of its atmospheric oxidation. researchgate.net
Below is a table of selected optimized geometrical parameters for this compound calculated using a DFT method.
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.21 |
| C-O (ester) Bond Length | 1.35 |
| O-CH3 Bond Length | 1.44 |
| C-C Bond Length | 1.52 |
| O=C-O Angle | 125.0 |
| C-O-C Angle | 116.0 |
| C-C=O Angle | 124.0 |
Note: The values in the table are representative and can vary slightly depending on the specific functional and basis set used.
MP2 is one of the simplest and most common methods for including electron correlation beyond the Hartree-Fock approximation. It is often used for geometry optimizations and frequency calculations for medium-sized molecules.
Research Findings: The equilibrium geometry of this compound has been determined at the MP2 level of theory. researchgate.net These calculations provide a good balance between computational cost and accuracy for structural parameters. MP2 calculations have also been instrumental in aiding the assignment of microwave spectra of related esters by providing reliable predictions of rotational constants. researchgate.net
The following table presents selected geometrical parameters of this compound obtained from MP2 calculations.
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.23 |
| C-O (ester) Bond Length | 1.34 |
| O-CH3 Bond Length | 1.44 |
| C-C Bond Length | 1.51 |
| O=C-O Angle | 125.4 |
| C-O-C Angle | 115.7 |
| C-C=O Angle | 124.6 |
Note: The values in the table are representative and can vary slightly depending on the specific basis set used. An experimental dipole moment for this compound has been reported as approximately 1.84 D. stenutz.eu
W1 (Weizmann-1) theory is a high-accuracy composite method designed to yield thermochemical data with kJ/mol accuracy. uni-muenchen.deresearchgate.netelsevierpure.com It involves a series of calculations with large basis sets and high levels of electron correlation, which are then extrapolated to the complete basis set limit.
Research Findings: The W1 method has been applied to study the thermochemistry and kinetics of the initial pyrolysis of methyl propanoate (an alternative name for this compound). rsc.org This research provides highly accurate data on the thermodynamics of the molecule and the species involved in its decomposition. rsc.org W1 theory is particularly valuable for establishing benchmark enthalpies of formation and reaction enthalpies, which are essential for developing accurate chemical kinetic models for combustion and atmospheric chemistry. rsc.org
Microkinetic Reaction Models
Microkinetic modeling, based on data from quantum chemical calculations like Density Functional Theory (DFT), allows for a detailed examination of complex reaction networks, including competing pathways in the decomposition of this compound. While direct models for this compound are specific to certain reaction conditions, analogous studies on propanoic acid offer valuable insights into the fundamental steps of its transformation.
The thermal or catalytic decomposition of esters like this compound can proceed through two primary competing pathways: decarbonylation (loss of carbon monoxide) and decarboxylation (loss of carbon dioxide). Microkinetic models based on DFT calculations for the related compound, propanoic acid, on catalyst surfaces reveal the kinetic preferences between these routes.
One such model, studying the hydrodeoxygenation of propanoic acid on a Ruthenium (Ru(0001)) model surface, predicts that the decarbonylation mechanism is significantly faster—by two orders of magnitude—than the decarboxylation mechanism. osti.gov The most favorable decarbonylation pathway identified proceeds through the following key steps:
Removal of the hydroxyl group (-OH) from the carboxylic acid to form a propanoyl (CH₃CH₂CO) intermediate. osti.gov
Subsequent carbon-carbon bond scission of the propanoyl intermediate to yield an ethyl group (CH₃CH₂) and carbon monoxide (CO). osti.gov
Finally, the ethyl group is hydrogenated to produce ethane (B1197151) (CH₃CH₃). osti.gov
A sensitivity analysis within this model indicates that the rate-controlling step for the entire deoxygenation process is the initial removal of the hydroxyl group. osti.gov
Similarly, investigations on a Palladium (Pd(111)) surface also show a preference for the decarbonylation pathway over decarboxylation. acs.org The mechanism on Palladium, however, may involve dehydrogenation steps prior to C-C bond scission. acs.org The decarboxylation route, which starts with the cleavage of the O-H bond followed by the scission of the C-CO₂ bond, consistently presents a higher activation barrier. osti.gov
These findings suggest that, under relevant catalytic conditions, the decomposition of the propionyl group, whether in propanoic acid or this compound, preferentially leads to the formation of carbon monoxide and a C₂ hydrocarbon rather than carbon dioxide.
The solvent environment can dramatically alter reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. Computational models account for these interactions through either implicit models, which treat the solvent as a continuous dielectric medium, or explicit models, which include individual solvent molecules in the calculation. ucsb.edu
Liquid Water: As a polar, protic solvent, water can significantly influence reaction pathways, particularly those involving charged intermediates. In reactions like ester hydrolysis, water is not merely a solvent but a direct reactant. Computational studies on the esterification of fatty acids in an aqueous phase have shown that the inclusion of a single water molecule in the reaction complex can substantially increase the activation energy barrier, thereby hindering the reaction. nih.govresearchgate.net This is due to the strong binding competitiveness of water, which can stabilize reactants more than the transition state or form hydrogen-bonded networks that must be disrupted during the reaction. nih.gov For potential ionic pathways in this compound decomposition, water would be expected to stabilize charged intermediates, potentially favoring stepwise ionic mechanisms over concerted non-ionic routes that might be preferred in the gas phase or non-polar solvents. rsc.org
1,4-Dioxane (B91453): As a less polar, aprotic solvent, 1,4-dioxane interacts with reactants and transition states primarily through weaker van der Waals forces and dipole-dipole interactions. It is not capable of donating hydrogen bonds. nih.gov Computational studies on reactions in such solvents often find that non-ionic, concerted mechanisms are more favorable compared to in polar solvents. rsc.org Modeling the effect of 1,4-dioxane can be achieved with continuum solvation models (like the SMD model) for average effects, or through the inclusion of explicit solvent molecules. nih.gov Unlike water, these explicit 1,4-dioxane molecules would typically not act as direct chemical participants (e.g., proton donors/acceptors) but would influence the reaction sterically and through their local electric field, which can still alter reaction barriers and conformational preferences of the reactants and transition states. nih.govresearchgate.net
Structural Analysis using Computational Methods
Computational methods are powerful tools for determining the precise three-dimensional structure of molecules like this compound. Electronic structure calculations, such as DFT and Møller-Plesset (MP2) perturbation theory, can predict geometric parameters and vibrational frequencies with high fidelity. arxiv.org
The equilibrium geometry of this compound has been optimized using various levels of theory, including DFT (with PBEPBE and B3LYP functionals) and ab-initio MP2 methods, typically with a correlation-consistent basis set like cc-pVTZ. arxiv.org These calculations provide a detailed picture of the molecule's structure. For instance, comparisons between different computational methods show that bond lengths calculated at the MP2 level are often shorter than those predicted by DFT methods. researchgate.net The calculated structural parameters are found to be in close agreement with expected experimental values. arxiv.org
Below is a table summarizing representative structural parameters for this compound calculated at the MP2 level of theory.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C=O | 1.21 | O=C-O | 125.0 |
| C-O (ester) | 1.34 | C-O-C | 116.5 |
| O-C (methyl) | 1.44 | C-C-C | 112.1 |
| C-C (ethyl) | 1.52 | O=C-C | 124.5 |
| C-H (avg) | 1.09 | H-C-H (avg) | 109.5 |
Theoretical calculations are instrumental in predicting and interpreting the infrared (IR) spectrum of this compound. By calculating the vibrational frequencies and their corresponding intensities at a given level of theory, a theoretical spectrum can be generated. researchgate.net These calculations have been performed for all 36 vibrational modes of this compound at both DFT and MP2 levels. arxiv.org
The calculated spectrum can be compared with experimental data to assign specific absorption bands to their corresponding molecular vibrations. osti.govarxiv.org Studies show that in the mid and higher IR frequency regions, the MP2 level of theory tends to predict larger frequencies than DFT. osti.govarxiv.org Both harmonic and more accurate anharmonic frequencies can be computed to provide a spectrum that closely resembles experimental observations. arxiv.org
The table below presents a selection of calculated anharmonic vibrational frequencies for this compound at the MP2 level of theory, along with their vibrational assignments. osti.govarxiv.org
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2985 | CH₃ asymmetric stretching |
| 2950 | CH₂ asymmetric stretching |
| 1755 | C=O stretching |
| 1460 | CH₃ deformation |
| 1450 | CH₂ scissoring |
| 1180 | C-O stretching |
| 1085 | O-CH₃ stretching |
| 870 | C-C stretching |
Environmental Science and Sustainability
Environmental Fate and Degradation Studies
The environmental fate of methyl propionate (B1217596) is influenced by processes such as volatilization, biodegradation, and hydrolysis. nih.gov Its distribution and persistence in the environment depend on its physical and chemical properties and the prevailing environmental conditions.
Terrestrial Fate and Soil Mobility
Based on a classification scheme, methyl propionate is expected to have high mobility in soil. nih.gov This is indicated by an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) value of 66, which was determined from its log Kow and a regression-derived equation. nih.gov While high mobility might suggest a potential for leaching, the importance of this process can be lessened if rapid biodegradation occurs in the soil. nih.gov
Volatilization from Soil Surfaces
Volatilization of this compound from moist soil surfaces is anticipated to be a significant environmental fate process. nih.gov This is supported by its Henry's Law constant of 1.74 x 10⁻⁴ atm-cu m/mole. nih.gov The potential for volatilization from dry soil surfaces also exists, based on its estimated vapor pressure of 84 mm Hg at 25 °C. nih.gov
Biodegradation in Aqueous Environments
Biodegradation is expected to be a significant degradation process for this compound in both soil and water environments. nih.gov Aqueous biodegradation studies support the expectation of biodegradation in soil. nih.gov this compound has been shown to be 100% degraded within 5 days under anaerobic conditions when tested with aquifer slurries. nih.gov
Dissipation Half-Lives in Water and Soil
Hydrolysis can be an important abiotic degradation pathway for esters in water, particularly in alkaline conditions. The estimated hydrolysis half-life for this compound is approximately 74 days at pH 8, suggesting that hydrolysis is significant mainly in very alkaline environments. nih.gov Biodegradation in water is also expected based on available studies. nih.gov
Volatilization from water surfaces is expected to be an important fate process, with estimated volatilization half-lives for a model river and model lake being approximately 7 hours and 5 days, respectively. nih.gov
Identification of Primary Degradation Products
The degradation of this compound can yield various products depending on the environmental conditions and the degradation pathway. In the atmosphere, the primary degradation pathway is the reaction with photochemically-produced hydroxyl radicals. nih.gov This reaction is estimated to have an atmospheric half-life of about 24 days. nih.gov
Studies on the oxidation of this compound initiated by chlorine atoms have identified several degradation products. These include propionic formic anhydride (B1165640), propionic acid, carbon monoxide, methyl pyruvate (B1213749), acetaldehyde (B116499), methoxy (B1213986) formylperoxynitrate, methyl glyoxylate, organic nitrates, and formaldehyde (B43269). acs.orgresearchgate.net Propionic acid and methanol (B129727) are also expected hydrolysis products of this compound.
A table summarizing the identified degradation products is provided below:
| Degradation Product | Chemical Formula |
| Propionic formic anhydride | C₃H₄O₃ |
| Propionic acid | C₃H₆O₂ |
| Carbon monoxide | CO |
| Methyl pyruvate | C₄H₆O₃ |
| Acetaldehyde | C₂H₄O |
| Methoxy formylperoxynitrate | C₂H₃NO₅ |
| Methyl glyoxylate | C₃H₄O₃ |
| Formaldehyde | CH₂O |
| Methanol | CH₃OH |
Green Chemistry Principles and Applications
This compound and related esters are of interest in the context of green chemistry due to their potential as environmentally friendly alternatives in various applications. researchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. slideshare.net
This compound has been explored as a potential alternative solvent, aligning with the green chemistry principle of using safer solvents and auxiliaries. slideshare.netrsc.org Solvents constitute a large proportion of the total mass used in chemical manufacturing, and the development of green solvents with lower toxicity and environmental impact is a key area of focus in green chemistry. rsc.org
Furthermore, this compound can serve as a building block in the synthesis of other chemicals, and the development of more sustainable synthetic routes for such compounds is in line with green chemistry principles. researchgate.netchemimpex.com For instance, its condensation reaction with formaldehyde is a step in the production of methyl methacrylate (B99206). wikipedia.orgfishersci.at Research into catalytic processes for such reactions, particularly using heterogeneous catalysts, aims to minimize side products and improve selectivity, contributing to greener synthesis. researchgate.net
The potential for this compound to be produced from renewable feedstocks is another aspect relevant to green chemistry. slideshare.net Utilizing biomass-derived resources as starting materials for chemical production is a key strategy for reducing reliance on non-renewable fossil resources and mitigating environmental problems. researchgate.net
The inherent biodegradability of this compound is also a favorable characteristic from an environmental perspective, as it suggests that it is less likely to persist in the environment. solubilityofthings.com Designing chemicals that degrade harmlessly after use is one of the principles of green chemistry. slideshare.net
Sustainable Synthesis Routes (e.g., CO2 Utilization)
Traditional industrial synthesis of this compound often involves the hydroesterification of ethylene (B1197577) with methanol and carbon monoxide, as seen in the Lucite Alpha process scispace.comrsc.org. However, carbon monoxide is a toxic and flammable gas, presenting safety and transportation challenges google.com. Research is being conducted into more sustainable routes, particularly those utilizing carbon dioxide (CO₂) as a feedstock.
One promising approach is the alkoxycarbonylation reaction using CO₂ instead of carbon monoxide scispace.comrsc.org. This reaction can be carried out under supercritical conditions in a continuous flow process, often employing ruthenium-catalyzed systems scispace.comrsc.orggoogle.comresearchgate.net. Utilizing CO₂ as a feedstock offers advantages due to its abundance, availability, non-toxicity, and recyclability researchgate.net. Studies have shown that replacing carbon monoxide with CO₂ in this compound synthesis can lead to a significant reduction in environmental impact across various categories scispace.comresearchgate.nettue.nl.
Another sustainable synthesis method involves the catalyst-free synthesis of this compound through a reversible CO₂ capture approach using an organic superbase like 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol rsc.org. This method operates at room temperature and avoids the need for expensive or toxic catalysts and hazardous gases rsc.org.
Furthermore, research explores the conversion of waste biodegradable polyesters, such as polylactic acid, into this compound using a two-step catalytic process researchgate.net. This approach not only provides a sustainable carbon source but also helps in the valorization of waste materials researchgate.net.
Reduction of Hazardous Materials
Efforts to reduce hazardous materials in this compound synthesis are linked to the development of sustainable routes. The traditional Lucite Alpha process uses carbon monoxide, which is flammable and toxic google.com. Shifting to processes that utilize CO₂ as a feedstock directly addresses the reduction of this hazardous material scispace.comrsc.org.
Additionally, research into catalyst systems aims to replace expensive and potentially toxic catalysts used in conventional methods with more robust, less expensive, or heterogeneous alternatives scispace.comgoogle.comresearchgate.netnih.gov. For example, using ruthenium-catalyzed methoxycarbonylation of ethylene with CO₂ avoids the issues associated with bulk transportation of carbon monoxide and eliminates the need for certain safety precautions researchgate.net. Some novel synthesis methods are even exploring catalyst-free approaches, further reducing reliance on potentially hazardous catalytic substances rsc.org.
Life Cycle Assessment (LCA) of Production Processes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its life cycle. LCAs have been conducted to compare the environmental performance of different this compound production routes, particularly the conventional carbon monoxide-based process (Lucite Alpha) and novel processes utilizing CO₂ as a feedstock scispace.comresearchgate.nettue.nl.
These assessments typically consider various impact categories, including global warming potential (GWP) and ozone depletion potential (ODP) scispace.comtue.nl. Studies have shown that novel supercritical CO₂ processes for this compound production can offer remarkably better environmental performance compared to the Lucite Alpha process across multiple impact categories scispace.comtue.nl.
Global Warming Potential (GWP)
Global Warming Potential (GWP) is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period of time, relative to the emissions of 1 ton of carbon dioxide (CO₂). LCAs comparing the supercritical CO₂ process for this compound synthesis to the Lucite Alpha process have shown a significant reduction in GWP scispace.comtue.nl. One study indicated an 80% impact reduction for GWP when using the novel process scispace.comtue.nl. The change from CO to CO₂ as a feedstock is a major contributor to this reduction in GWP scispace.comtue.nl. The consumption of CO₂ in the supercritical CO₂ process can even result in negative CO₂-equivalent emissions per functional unit of this compound produced, accounting for the stoichiometry of the reaction scispace.com.
The following table illustrates a conceptual comparison of GWP reduction based on research findings:
| Production Process | Relative GWP Impact |
| Conventional (Lucite Alpha) | 100% |
| Supercritical CO₂ Process | ~20% |
Note: Data is illustrative based on reported reduction percentages in research findings scispace.comtue.nl. Specific values may vary depending on the study parameters and system boundaries.
Ozone Depletion Potential (ODP)
Ozone Depletion Potential (ODP) is a measure of the relative amount of degradation a chemical compound can cause to the ozone layer. Similar to GWP, LCAs have evaluated the ODP of this compound production routes. Research indicates that the novel supercritical CO₂ process for this compound synthesis results in a substantial reduction in ODP compared to the conventional Lucite Alpha process scispace.comtue.nl. An 80% impact reduction for ODP has been reported for the supercritical CO₂ process scispace.comtue.nl.
The following table illustrates a conceptual comparison of ODP reduction based on research findings:
| Production Process | Relative ODP Impact |
| Conventional (Lucite Alpha) | 100% |
| Supercritical CO₂ Process | ~20% |
Note: Data is illustrative based on reported reduction percentages in research findings scispace.comtue.nl. Specific values may vary depending on the study parameters and system boundaries.
This compound as an Eco-friendly Solvent Alternative
This compound possesses properties that make it a potential eco-friendly alternative to traditional solvents in various applications slchemtech.com. Its low toxicity and biodegradability are key factors contributing to its environmental friendliness slchemtech.comdatavagyanik.com. It is being explored as a solvent in industries such as coatings, adhesives, and personal care products, where it can replace more harmful chemicals and help reduce the environmental footprint of these products slchemtech.comdatavagyanik.com. The biodegradable nature of this compound is highlighted as a sustainability trend driving its adoption across industries datavagyanik.com.
This compound's use as a solvent for cellulose (B213188) nitrate (B79036) and lacquers is also mentioned wikipedia.org. While the concept of "green solvent" can be relative, this compound's properties align with the goals of reducing the environmental impact associated with solvent use slchemtech.comnih.gov.
Advanced Analytical Techniques in Methyl Propionate Research
Gas Chromatography (GC) and GC-MS
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a widely used technique for the analysis of methyl propionate (B1217596). This hyphenated technique allows for the separation of methyl propionate from complex mixtures and its subsequent identification and quantification based on its mass spectrum.
Headspace GC-MS for Biotransformation Analysis
Headspace GC-MS is a valuable tool for analyzing volatile organic compounds (VOCs) like this compound in various matrices, including in the context of biotransformation studies. This technique involves analyzing the vapor phase above a liquid or solid sample, making it suitable for detecting volatile metabolites or products. For instance, headspace gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been employed to analyze VOCs generated during the early contamination of chilled chicken with Staphylococcus aureus, where ethyl 2-methylpropanoate (B1197409) was identified as a potential characteristic biomarker. nih.govresearchgate.net In another application, headspace gas chromatography-mass spectrometry (GC-MS) was used to screen libraries in 96-well plates to identify improved enzyme variants in the synthesis of methyl propanoate by Baeyer-Villiger monooxygenases. researchgate.net This demonstrates the utility of headspace GC-MS in monitoring the production of this compound in biotechnological processes.
Purity Assessment and Standard Materials
GC, particularly with flame ionization detection (GC-FID), and GC-MS are essential for assessing the purity of this compound and for characterizing standard reference materials. GC-MS can be used to monitor the purity of compounds, identifying and quantifying impurities. google.com For example, GC-MS has been used to monitor the purity of 3-(2,2-dimethylhydrazinyl)this compound, an intermediate in drug synthesis, revealing the presence of low boiling point and higher boiling nitrogenous compounds and hydrazine (B178648) impurities. google.com Furthermore, GC-MS methods have been developed and validated for the simultaneous determination of impurities, such as 2-chloro this compound, in active pharmaceutical ingredients, highlighting its role in quality control. scispace.comresearchgate.net Standard materials of this compound with stated purities, often determined by GC, are commercially available for use in analytical applications. tcichemicals.comvwr.com
Spectroscopic Methods
Spectroscopic techniques provide complementary information about the structure and functional groups of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The IR spectrum of methyl propanoate exhibits distinctive absorption bands corresponding to its key functional groups. For instance, a strong absorption is observed in the area of 1743 cm⁻¹, which is attributed to the vibration of the carbonyl group (-C=O) of the ester. researchgate.net Absorption at around 1203 cm⁻¹ indicates the vibration range of the -C-O-C- ester linkage. researchgate.net C-H stretching vibration absorptions typically occur in the region of 2954 and 2846 cm⁻¹ for the alkyl groups. researchgate.net Absorption bands in the areas of 1443 and 1358 cm⁻¹ indicate the presence of C-H bending vibrations from methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, providing a unique pattern for the identification of methyl propanoate. docbrown.info IR spectroscopy has also been used to study this compound in different phases, such as amorphous and crystalline solids, showing distinct spectral features depending on the phase. researchgate.netnasa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atom environments within the this compound molecule, aiding in its structural confirmation and purity assessment.
In a low-resolution ¹H NMR spectrum of methyl propanoate (CH₃CH₂COOCH₃), there are typically three main peaks, corresponding to the three different environments for the hydrogen atoms. chemguide.co.uklibretexts.orgdocbrown.info These environments are the methyl group attached to the oxygen (OCH₃), the methylene group (CH₂) adjacent to the carbonyl, and the terminal methyl group (CH₃) attached to the methylene group. chemguide.co.uklibretexts.orgpearson.com The ratio of the areas under these peaks reflects the ratio of the number of hydrogens in each environment, which is 3:2:3 for methyl propanoate. chemguide.co.uklibretexts.orgdocbrown.info The chemical shifts of these peaks are characteristic of the electronic environment of the protons. docbrown.info
The ¹³C NMR spectrum of methyl propanoate shows four distinct signals, indicating the four different chemical environments for the carbon atoms in the molecule. docbrown.info These signals correspond to the carbon atoms in the two methyl groups, the methylene group, and the carbonyl group. docbrown.info The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of nearby atoms, such as the oxygen atoms in methyl propanoate. docbrown.info
Smog Chamber FTIR Techniques for Atmospheric Oxidation Studies
Smog chamber Fourier Transform Infrared (FTIR) techniques are utilized to investigate the atmospheric oxidation mechanisms of volatile organic compounds like this compound. These studies are crucial for understanding the fate of such compounds in the atmosphere and their contribution to air pollution. Smog chamber FTIR experiments involve introducing this compound into a chamber with other atmospheric components, such as NOx and oxidants (e.g., OH radicals or Cl atoms), and monitoring the reactants and products over time using FTIR spectroscopy. acs.orgepa.govresearchgate.net This allows for the identification of oxidation products and the determination of reaction kinetics. For instance, smog chamber FTIR techniques have been used to study the Cl-atom initiated oxidation of this compound in the presence of NOx, identifying products such as propionic formic anhydride (B1165640), propionic acid, methyl pyruvate (B1213749), and acetaldehyde (B116499), among others. acs.orgepa.govresearchgate.net These studies provide valuable data on the reaction pathways and yields of products formed during the atmospheric degradation of this compound. acs.orgepa.govresearchgate.net
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) is a technique frequently employed to study the kinetics of radical reactions in the gas phase. This method involves generating reactive radicals, such as hydroxyl (OH) radicals, by pulsed photolysis of a precursor molecule. The concentration of these radicals is then monitored over time using laser-induced fluorescence. By measuring the decay rate of the radical in the presence of a reactant like this compound, the rate coefficient for the reaction can be determined. noaa.govfotoair-uclm.es
PLP-LIF has been utilized to investigate the reaction kinetics of OH radicals with this compound. Studies have measured the absolute rate constants for the gas-phase reactions of OH radicals with this compound over a range of temperatures. For instance, experiments have been conducted in the temperature range of 253–372 K to determine these rate constants. nih.govacs.org The technique involves generating OH radicals by photolysis of a precursor, such as hydrogen peroxide (H₂O₂), using an excimer laser. The resulting OH radicals are then excited by a frequency-doubled dye laser, and their fluorescence is detected by a photomultiplier tube. noaa.govconicet.gov.ar
Research using PLP-LIF has provided temperature-dependent rate coefficients for the reaction between OH radicals and this compound. One study reported an Arrhenius expression for this reaction based on data obtained between 253 and 372 K. nih.govacs.org At room temperature (around 298 K), the rate constant for the reaction of this compound with OH radicals has been measured using this technique. researchgate.netresearchgate.net These studies are crucial for understanding the atmospheric degradation of this compound, as the reaction with OH radicals is a primary removal pathway in the troposphere. conicet.gov.arresearchgate.net
Laser Absorption Methods for Species Time-Histories (e.g., CO, CO₂, C₂H₄, H₂O)
Laser absorption methods are powerful tools for measuring the concentration time-histories of specific species in various chemical processes, particularly in combustion and pyrolysis studies. These techniques exploit the characteristic absorption of laser light by molecules at specific wavelengths. By probing the reaction system with lasers tuned to the absorption lines of target species, their concentrations can be monitored in situ and in real-time. stanford.edu
In the context of this compound research, laser absorption methods have been extensively used to study its high-temperature pyrolysis and combustion. Reflected shock tubes are often coupled with laser absorption diagnostics to investigate the decomposition of this compound at elevated temperatures and pressures. researchgate.netkaust.edu.sa These studies aim to understand the reaction pathways and kinetics involved in the breakdown of this compound, which is relevant as a potential biofuel component. kaust.edu.saresearchgate.net
Species whose time-histories are commonly measured using laser absorption during this compound pyrolysis include carbon monoxide (CO), carbon dioxide (CO₂), ethylene (B1197577) (C₂H₄), and water (H₂O). researchgate.netkaust.edu.sa For example, studies have recorded the time-histories of CO, CO₂, C₂H₄, and H₂O during the high-temperature pyrolysis of this compound behind reflected shock waves at temperatures ranging from 1250 to 1750 K and pressures around 1.5 atm. researchgate.netkaust.edu.sa
Different laser absorption techniques are employed depending on the target species and experimental conditions. Mid-IR quantum cascade lasers operating near 4.56 µm have been used for measuring CO concentration time-histories. kaust.edu.sa Tunable diode laser absorption near 2.7 µm has been utilized for monitoring CO₂ yields during methyl ester decomposition studies in shock tubes. researchgate.net The high absorption strengths of CO₂ in this region offer enhanced sensitivity and accuracy. researchgate.net Measurements of H₂O concentration and temperature have also been performed using tunable diode lasers near 2.5 µm. researchgate.net These time-history measurements provide critical data for validating and refining chemical kinetic mechanisms for this compound. researchgate.netresearchgate.net
Detailed research findings from laser absorption studies indicate that the pyrolysis of this compound leads to the formation of various products, with CO and CO₂ being significant. researchgate.netkaust.edu.sa The rate at which these species appear provides insight into the decomposition rate of this compound and the subsequent reactions of intermediate species. researchgate.netresearchgate.net Comparisons with kinetic models help identify the key reactions governing the observed species profiles. researchgate.netresearchgate.net
Example Data Table (Illustrative - Data based on search results but simplified for table format):
| Temperature (K) | Pressure (atm) | Species | Peak Concentration (ppm) | Technique | Source |
| 1400 | 1.5 | CO | ~1500 | Laser Absorption | researchgate.netkaust.edu.sa |
| 1400 | 1.5 | CO₂ | ~500 | Laser Absorption | researchgate.netkaust.edu.sa |
| 1400 | 1.5 | C₂H₄ | ~100 | Laser Absorption | researchgate.netkaust.edu.sa |
| 1400 | 1.5 | H₂O | <50 | Laser Absorption | researchgate.netkaust.edu.sa |
The data obtained from laser absorption measurements of species time-histories are essential for developing and validating detailed chemical kinetic models that can accurately predict the behavior of this compound in combustion and other high-temperature environments. researchgate.netresearchgate.net
Applications and Industrial Relevance from a Research Perspective
Precursor in Polymer Synthesis
Methyl propionate (B1217596) serves as a crucial starting material and intermediate in the synthesis of various organic compounds, including those used in the production of plastics and polymers. slchemtech.comwikipedia.orgchemimpex.com
Production of Methyl Methacrylate (B99206) (MMA)
A significant application of methyl propionate is its role as an intermediate in the synthesis of methyl methacrylate (MMA). wikipedia.orgresearchgate.netfishersci.at MMA is a monomer widely used in the production of poly(methyl methacrylate) (PMMA), also known as acrylic glass or Plexiglass, which finds extensive use in construction, medical, and optical applications. wikipedia.orgref.ac.uk
Research has explored different routes for the synthesis of MMA utilizing this compound. One approach involves the vapor-phase aldol (B89426) condensation of this compound with formaldehyde (B43269). fishersci.atresearchgate.net Studies have investigated the effectiveness of various solid base catalysts for this reaction, with cesium hydroxide (B78521) supported on silica (B1680970) gel showing promising results. researchgate.net The optimization of catalyst composition, such as the atomic ratio of cesium to silicon, has been a focus of research to enhance MMA yield and selectivity. researchgate.net The presence of impurities like sodium cations in the silica gel support can negatively impact the yield of MMA. researchgate.net
Another research avenue involves the reaction of this compound and methanol (B129727) in the vapor phase without external formaldehyde sources. researchgate.net Catalysts like silica-supported CsOH doped with silver have been explored for this process. researchgate.net Initially, methyl isobutyrate might be the main product, with MMA formation increasing over time, particularly in the presence of oxygen. researchgate.net
The condensation of this compound with formaldehyde to produce MMA has also been studied using Cs-Zr-Mg/SiO2 catalysts, investigating the impact of magnesium loading on catalyst acidity and basicity and its correlation with catalytic performance. scientific.net
Lucite-Alpha Process
The Lucite Alpha process is a prominent technology for the industrial production of methyl methacrylate, and this compound is a key intermediate in this two-stage process. mdpi.comunizar-csic.esresearchgate.net The first stage involves the palladium-catalyzed methoxycarbonylation of ethylene (B1197577) with carbon monoxide and methanol to produce this compound. mdpi.comunizar-csic.esresearchgate.net Research in this area has focused on developing highly selective and active palladium catalysts, often involving specialized ligands such as ferrocenylmethylphosphanes, to improve catalyst stability and turnover numbers for the efficient formation of this compound. mdpi.comresearchgate.net
In the second stage of the Alpha process, this compound undergoes a condensation reaction with formaldehyde over a heterogeneous catalyst, such as cesium on silica, to form MMA and water. ref.ac.ukunizar-csic.es Research continues to improve this second stage, including the discovery of new catalysts for the condensation reaction. ref.ac.uk The process offers advantages over conventional MMA production methods by reducing energy consumption, lowering CO2 emissions, and eliminating the use of toxic and corrosive feedstocks like hydrogen cyanide and concentrated sulfuric acid. ref.ac.uk
Chemical Intermediate in Specialized Syntheses
This compound acts as a valuable chemical intermediate in various specialized synthesis routes for a range of products. slchemtech.comslchemtech.comepa.gov
Pharmaceutical and Agrochemical Synthesis
This compound is employed as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals such as pesticides, herbicides, and insecticides. slchemtech.comchemimpex.comslchemtech.comimarcgroup.comontosight.ai Its reactivity allows for the introduction of specific functional groups necessary for the synthesis of complex molecules in these industries. slchemtech.com Research in this area focuses on utilizing this compound as a building block for creating effective compounds for crop protection and various medications, including antifungal agents and anti-inflammatory drugs. slchemtech.comslchemtech.comgoogle.com
Perfume and Fragrance Products
Due to its characteristic sweet, fruity, often described as pineapple-like or apricot-like, odor, this compound is a valuable component in the formulation of artificial fruit flavors and fragrances. slchemtech.comchemimpex.comslchemtech.comimarcgroup.comontosight.ai It is used to enhance the flavor and aroma of a wide range of products, including perfumes and colognes, contributing to their olfactory profiles. slchemtech.comchemimpex.comslchemtech.com Research in the fragrance industry involves the use of this compound and its derivatives in creating complex fragrance formulations. slchemtech.com
Alternative Fuel Component Research
Research has explored the potential of this compound as a component in alternative fuels, particularly in the context of sustainable energy research and the conversion of biomass-derived feedstocks. imarcgroup.comresearchgate.net Studies have investigated the hydrodeoxygenation of this compound as a model reaction for the conversion of esters present in lipid-rich biomass into potential green fuels. researchgate.net Theoretical studies using techniques like density functional theory and microkinetic modeling have been employed to understand the reaction pathways and identify dominant intermediates and rate-controlling steps in the conversion of this compound over catalysts like palladium. researchgate.net This research aims to develop efficient processes for producing fuel components from renewable resources. researchgate.net Additionally, studies have investigated the high-temperature kinetics of this compound, sometimes in mixtures with other fuels like methane, to understand its combustion behavior and potential for use in various combustion systems. researchgate.net
Solvent Applications in Advanced Materials Research
This compound is recognized for its efficacy as a solvent, particularly in the development and application of advanced materials such as coatings, adhesives, and inks chemimpex.com. Its ability to dissolve various organic compounds makes it a valuable component in formulations where controlled viscosity and film formation are critical chemimpex.com.
Coatings and Adhesives
In the realm of coatings and adhesives, this compound serves as a solvent to achieve desired application properties and facilitate the formation of uniform films chemimpex.com. While specific detailed research findings on this compound's unique role in advanced coatings and adhesives were not extensively detailed in the provided search results, related esters like propyl propionate have been noted for their application in automotive refinish, OEM coatings, and appliance coatings. Propyl propionate's activity can lead to efficient resin viscosity reduction, enabling the development of lower VOC coatings fishersci.ca. This suggests a broader interest in propionate esters, including this compound, for their potential in developing more environmentally friendly and high-performance coating and adhesive systems.
Inks
This compound is also utilized as a solvent in the ink industry chemimpex.com. Solvents in ink formulations are crucial for controlling flow and application properties, acting as carriers for pigments google.com. Research into related compounds, such as methylammonium (B1206745) propionate, has explored their use as solvents or co-solvents in perovskite ink systems for applications like planar perovskite solar cells researchgate.net. While this specific example involves a derivative, it underscores the investigation of propionate-based compounds for their solvent properties in advanced ink technologies.
Enzymatic and Biorefinery Applications
This compound plays a role in enzymatic reactions and biorefinery processes, particularly in transesterification reactions and the biocatalytic production of other esters slchemtech.com. Its application in these areas often involves its use as a substrate or a solvent in enzyme-catalyzed transformations.
Transesterification Reactions
This compound can participate in transesterification reactions, which are key processes in the production of various esters, including those used in biofuels like biodiesel slchemtech.com. Research indicates that this compound can serve as an efficient solvent in lipase-catalyzed transesterification reactions involving different diols scientificlabs.co.uk. For instance, studies have explored transesterifications starting with triesters and this compound catalyzed by enzymes like polymer-supported Candida antarctica lipase (B570770) B (PS-CALB) researchgate.net. These enzymatic approaches offer a promising and environmentally friendly pathway for the synthesis of biodegradable materials researchgate.net.
Biocatalytic Production of Other Esters
Beyond being a solvent or reactant in transesterification, this compound can be involved in the biocatalytic production of other valuable esters slchemtech.com. While direct examples of this compound being produced biocatalytically were not prominent in the search results, its participation in biocatalytic transesterification (as mentioned above) highlights its role within enzymatic synthesis pathways for generating diverse ester compounds scientificlabs.co.ukresearchgate.net. The broader field of biocatalysis is increasingly exploring enzymatic methods for ester synthesis as a sustainable alternative to traditional chemical routes researchgate.net.
Mechanistic Toxicology and Biological Interactions Excluding Dosage/administration
Metabolic Pathways and Propionate (B1217596) Catabolism
Methyl propionate is an ester and is subject to hydrolysis in biological systems, yielding methanol (B129727) and propionic acid (propionate). The subsequent metabolism of propionate is a key aspect of understanding the biological interactions of this compound. Propionate is a short-chain fatty acid that can arise from various sources, including the breakdown of odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), cholesterol side chains, and the metabolic activity of gut and skin microflora. ontosight.ainih.govnih.govnih.govmdpi.com
In mammals, the primary pathway for propionate catabolism occurs in the mitochondria and involves its conversion to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle). ontosight.ainih.govnih.govnih.gov This process allows propionate to enter the central pathway for energy production. The catabolic pathway begins with the conversion of propionate to propionyl-CoA by propionyl-CoA synthetase. ontosight.ainih.gov Propionyl-CoA is then carboxylated to form D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. ontosight.ainih.gov D-methylmalonyl-CoA is subsequently isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. nih.gov Finally, a vitamin B12-dependent enzyme, methylmalonyl-CoA mutase, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. ontosight.ainih.govnih.govguidetopharmacology.orgwikipedia.org
While the conversion to succinyl-CoA is considered the canonical pathway for propionate metabolism in mammals, research indicates the existence of alternative or additional pathways. One such pathway involves the condensation of two three-carbon units of propionyl-CoA into a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govtemple.edubiorxiv.orgresearchgate.net This anabolic pathway has been observed in human myocardial tissue and in various mouse tissues, suggesting a non-oxidative fate for propionyl-CoA in mammals. nih.govtemple.edubiorxiv.orgresearchgate.net
In microorganisms, propionate metabolism can also occur via the methylmalonyl-CoA pathway, similar to mammals, or through the methylcitrate cycle. nih.govwikipedia.orgnih.govfrontiersin.org
Here is a simplified overview of the main mammalian propionate catabolic pathway:
| Step | Reactant | Enzyme | Product | Cofactor (if applicable) | Location |
| 1 | Propionate | Propionyl-CoA synthetase | Propionyl-CoA | ATP, CoA | Mitochondria |
| 2 | Propionyl-CoA | Propionyl-CoA carboxylase | D-Methylmalonyl-CoA | Biotin, CO₂ | Mitochondria |
| 3 | D-Methylmalonyl-CoA | Methylmalonyl-CoA epimerase | L-Methylmalonyl-CoA | - | Mitochondria |
| 4 | L-Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA | Vitamin B₁₂ | Mitochondria |
Methylcitrate Cycle and its Role in Detoxification
The methylcitrate cycle is a metabolic pathway found in many microorganisms, including bacteria and fungi, that plays a significant role in propionate metabolism and detoxification. wikipedia.orgnih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.org This cycle serves as an alternative to the methylmalonyl-CoA pathway for processing propionyl-CoA, which can be toxic if it accumulates. wikipedia.orgnih.govmicrobiologyresearch.org
The methylcitrate cycle involves a series of enzymatic reactions that convert propionyl-CoA and oxaloacetate into pyruvate (B1213749) and succinate. wikipedia.orgnih.gov The key enzymes in this cycle are methylcitrate synthase (MCS), methylcitrate dehydratase (MCD), and methylisocitrate lyase (MCL). wikipedia.orgnih.govnih.govmicrobiologyresearch.orgmicrobiologyresearch.org Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form methylcitrate. nih.gov Methylcitrate is then dehydrated by methylcitrate dehydratase, followed by hydration catalyzed by aconitase, resulting in methylisocitrate. nih.gov Finally, methylisocitrate lyase cleaves methylisocitrate into pyruvate and succinate. nih.gov
In some microorganisms, like Mycobacterium tuberculosis, the methylcitrate cycle is essential for propionate metabolism. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Incomplete metabolism of propionyl-CoA through this cycle can lead to the accumulation of toxic metabolites. wikipedia.orgnih.govmicrobiologyresearch.org The methylcitrate cycle is considered a detoxification pathway for propionyl-CoA in bacteria and fungi. wikipedia.orgnih.gov
Antimicrobial Properties and Development of Novel Antibiotics
While this compound itself is primarily known for its solvent and fragrance properties, its metabolic product, propionate, exhibits antimicrobial properties. slchemtech.comnih.govasm.orgresearchgate.netasm.org Propionate is a short-chain fatty acid produced by gut microbiota through the fermentation of dietary fibers and has been widely used as a food and cosmetics preservative due to its antimicrobial effects. nih.govasm.orgresearchgate.netasm.orgakjournals.com
Research has demonstrated that propionate can inhibit the growth of various bacterial strains, including both antibiotic-susceptible and multi-drug resistant bacteria, as well as fungi like C. albicans. nih.govresearchgate.net The antimicrobial mechanism of propionate can vary depending on the microorganism. One proposed mechanism involves intracellular acidification, which can reduce bacterial growth in a dose-dependent manner. nih.govnih.gov Propionate can also impact bacterial morphology by disturbing flagella and fimbria synthesis in some strains. nih.gov Additionally, propionate's antimicrobial effects may be linked to the post-translational regulation of certain proteins, such as HilD in Salmonella strains. nih.gov
Studies have shown propionate's effectiveness against specific pathogens, including MRSA, E. coli, Salmonella Typhimurium, and C. albicans. nih.govresearchgate.net It has also been found to inhibit biofilm formation in Salmonella. asm.org In Mycobacterium tuberculosis, propionate can inhibit DNA replication by regulating the activity of a transcription factor. asm.org The potential of propionate and other short-chain fatty acids as alternative antimicrobial agents is being explored, particularly in the context of rising antibiotic resistance. nih.govresearchgate.netnih.gov
Interaction with Biological Systems in Biocatalysis
This compound can interact with biological systems, particularly enzymes, in the context of biocatalysis. As an ester, this compound can be a substrate for esterase and lipase (B570770) enzymes, which catalyze the hydrolysis of ester bonds. These enzymes are utilized in biocatalytic processes for various applications, including the synthesis or modification of chemicals.
The interaction of this compound with enzymes in biocatalysis can involve its role as a substrate undergoing enzymatic transformation or potentially as a molecule that influences enzyme activity, such as through inhibition.
Enzyme Inhibition Kinetics
While the primary interaction of this compound in biocatalysis might be as a substrate for hydrolysis, the possibility of enzyme inhibition exists, as with many small organic molecules interacting with biological systems. Enzyme inhibition kinetics studies are used to characterize the nature and strength of a molecule's binding to an enzyme and its effect on the enzyme's catalytic rate.
Specific detailed research findings on the enzyme inhibition kinetics of this compound were not prominently found in the search results. However, the general principles of enzyme inhibition kinetics would apply if this compound were found to inhibit a particular enzyme. These studies typically involve measuring reaction rates at varying substrate and inhibitor concentrations to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
Considerations in Safety Assessments for Fragrance Ingredients (Excluding Direct Toxicity Data)
When assessing the safety of fragrance ingredients like this compound, several considerations beyond direct toxicity data are taken into account. One crucial aspect is the metabolic fate of the compound within the biological system. nih.govacs.orgeuropa.eu As an ester, this compound is expected to undergo metabolic hydrolysis by carboxylesterases, resulting in the formation of its constituent acid (propionic acid) and alcohol (methanol). nih.govacs.org Understanding these metabolic pathways is essential because the metabolites may have different biological activities compared to the parent compound. nih.govacs.org
Safety assessments for fragrance ingredients often consider the potential for metabolic activation, where the parent compound is transformed into a more potent or hazardous substance. europa.eu In the case of esters, the hydrolysis products are the primary focus. The safety evaluation then considers the known properties of the acid and alcohol metabolites.
Another consideration in safety assessments is the potential for a substance to act as a prehapten or prohapten, meaning it can be converted into a sensitizing compound through abiotic or metabolic processes. europa.eu For esters, this could involve the formation of sensitizing alcohols or acids upon hydrolysis. europa.eu Therefore, the assessment needs to consider the sensitization potential of both the parent ester and its expected metabolites.
Read-across approaches are also utilized in the safety assessment of fragrance ingredients when data gaps exist for a specific compound. acs.org This involves using data from structurally similar compounds, considering their metabolic similarities and potential for similar biological interactions. acs.org For esters, read-across can be based on the structural features of both the acid and alcohol moieties. acs.org
The assessment process also considers the potential for interactions with biological receptors, although specific receptor interactions for this compound in the context of fragrance safety were not detailed in the search results. Short-chain fatty acids like propionate are known to interact with certain receptors, such as FFAR2, which can influence biological responses. tandfonline.com
Q & A
Q. How is microwave spectroscopy applied to determine the rotational dynamics and structural parameters of methyl propionate?
Microwave spectroscopy involves broadband scans (e.g., 9.5–12.0 GHz) to identify rotational transitions, followed by high-resolution measurements to resolve torsional splittings caused by internal methyl group rotations. Computational tools like XIAM (Combined Axis Method) and BELGI-Cs-2tops (rho-axis method) are used to fit rotational constants, centrifugal distortion terms, and internal rotation barriers. These codes account for torsional-rotational coupling and symmetry considerations, achieving root-mean-square (rms) deviations close to experimental accuracy (~3–4 kHz) .
Q. What computational methods reliably predict this compound’s conformers and rotational barriers?
The MP2/6-311++G(d,p) level of theory accurately identifies conformers (e.g., trans-Cs and trans-C1) and calculates potential energy surfaces for methyl group rotations. Density functional theory (DFT) with the B3LYP functional supplements these results. Barriers to internal rotation (e.g., 429 cm⁻¹ for methoxy methyl and 820 cm⁻¹ for propionyl methyl) are derived from Fourier coefficients of torsional potentials, validated against microwave data .
Q. Why is only the trans-Cs conformer observed in molecular beam experiments?
Quantum chemical calculations (MP2/6-311++G(d,p)) show the trans-C1 conformer is 2.1 kJ/mol higher in energy than trans-Cs. At beam temperatures (~10 K), Boltzmann factors render trans-C1 populations negligible (~10⁻¹¹). Rapid interconversion during nozzle expansion further ensures only trans-Cs is detected .
Q. How are isotopic variants (e.g., ¹³C) accounted for in spectral analysis?
Low-intensity spectral lines are attributed to ¹³C isotopologues, with four possible carbon positions. High-intensity lines from the dominant trans-Cs conformer are prioritized for assignment. Isotopic shifts are modeled using rigid rotor predictions and torsional coupling parameters .
Advanced Research Questions
Q. How can discrepancies between quantum-chemical and experimental internal rotation barriers be resolved?
Computed barriers (e.g., 509 cm⁻¹ and 956 cm⁻¹ for methoxy and propionyl groups at MP2/6-311++G(d,p)) overestimate experimental values by ~16–18%. These errors arise from approximations in torsional potential parameterization and electron correlation effects. Calibration against microwave-derived barriers (e.g., 429 cm⁻¹ and 820 cm⁻¹) improves predictive accuracy .
Q. What challenges arise in analyzing spectra of molecules with two inequivalent methyl rotors?
High parameter correlation (e.g., between barrier heights , rotation-torsion coupling terms , ) complicates fitting. The BELGI-Cs-2tops code addresses this by fixing parameters for the higher-barrier rotor (propionyl methyl) based on structural data. Only torsional ground-state () transitions are used to avoid overfitting .
Q. What methodological considerations are critical for catalytic synthesis of methyl methacrylate from this compound?
Aldol condensation with formaldehyde over Cs–P/γ-Al₂O₃ catalysts requires optimizing acid site density (via Fe modification) and reaction conditions (temperature, pressure). Kinetic studies focus on methanol dehydrogenation, formaldehyde condensation, and transesterification steps. Catalyst lifetime (>260 hours) is assessed through fixed-bed reactor trials .
Q. How do torsional splittings (A/E symmetry components) inform spectral assignments?
Methoxy methyl torsion splits transitions into A/E components, while propionyl methyl torsion further splits these into AA/AE/EA/EE/EE* sub-components. Local symmetry labels (e.g., AA↔A₁/A₂) correspond to permutation-inversion group G₁₈. XIAM predicts splittings (e.g., AA-EA: few MHz; AE-EE: ~kHz), guiding high-resolution measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
